molecular formula C12H16N2OS B12668558 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine CAS No. 94087-31-7

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Cat. No.: B12668558
CAS No.: 94087-31-7
M. Wt: 236.34 g/mol
InChI Key: RPTSTYWJKBQOIF-UHFFFAOYSA-N
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Description

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

94087-31-7

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yloxy)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C12H16N2OS/c1-9(8-14(2)3)15-12-10-6-4-5-7-11(10)16-13-12/h4-7,9H,8H2,1-3H3

InChI Key

RPTSTYWJKBQOIF-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)OC1=NSC2=CC=CC=C21

Origin of Product

United States
Foundational & Exploratory

Synthesis Pathway of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-benzisothiazole scaffold is a privileged pharmacophore widely recognized for its critical role in the development of atypical antipsychotics (such as ziprasidone and lurasidone)[1] and broad-spectrum antimicrobial agents[2]. The target compound, 2-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (CAS: 94087-31-7), is a specialized ether derivative that combines this heterocyclic core with a basic tertiary amine side chain[3].

Synthesizing heteroaryl ethers from ambidentate starting materials like 1,2-benzisothiazol-3(2H)-one (BIT) presents significant regioselectivity challenges. This whitepaper details a highly controlled, two-stage synthetic methodology designed to eliminate N-alkylation side reactions, ensuring absolute O-alkylation through a self-validating Nucleophilic Aromatic Substitution (SNAr) workflow.

Retrosynthetic Analysis and Strategy

Direct alkylation of 1,2-benzisothiazol-3(2H)-one (BIT) with an alkyl halide typically yields an inseparable mixture of N-alkylated and O-alkylated isomers. To achieve strict regiocontrol, the synthesis is divided into two distinct stages:

  • Electrophilic Activation (Halogenation) : BIT is converted into 3-chloro-1,2-benzisothiazole. This locks the heterocycle into a reactive electrophilic state, completely preventing N-alkylation[4].

  • Nucleophilic Aromatic Substitution (SNAr) : The chlorinated intermediate is coupled with the alkoxide of 1-(dimethylamino)propan-2-ol to form the target ether[1].

Workflow A 1,2-Benzisothiazol-3(2H)-one (BIT) B 3-Chloro-1,2-benzisothiazole (Electrophile) A->B POCl3 / SOCl2 DMF, 80-120°C D 2-(1,2-Benzisothiazol-3-yloxy)- N,N-dimethylpropylamine (Target) B->D SNAr Reaction NaH, THF C 1-(Dimethylamino)propan-2-ol (Nucleophile) C->D Deprotonation 0°C to RT

Caption: Retrosynthetic workflow for 2-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine.

Stage 1: Synthesis of 3-Chloro-1,2-benzisothiazole

Causality & Mechanism

The transformation of BIT to 3-chloro-1,2-benzisothiazole requires a potent chlorinating agent[4]. Phosphorus oxychloride (POCl3) is utilized alongside a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with POCl3 to generate a Vilsmeier-Haack type intermediate (a chloromethyleneiminium ion). This highly electrophilic species accelerates the conversion of the tautomeric 3-hydroxyl group of BIT into an excellent leaving group, which is subsequently displaced by the chloride ion. Chlorobenzene is selected as the solvent due to its high boiling point and chemical inertness under strongly acidic chlorination conditions[5].

Protocol 1: Chlorination Workflow
  • Setup : Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with inert nitrogen gas.

  • Reagent Loading : Add 1,2-benzisothiazol-3(2H)-one (1.0 eq) and chlorobenzene (4 volumes).

  • Catalyst Addition : Add DMF (0.05 eq) and heat the slurry to 70°C.

  • Controlled Addition : Slowly add POCl3 (1.3 eq) dropwise over 1 hour. Note: Slow addition is critical to control the exothermic evolution of HCl gas.

  • Reflux : Elevate the temperature to 120°C and maintain for 3.5 hours until gas evolution ceases and the solution clarifies[4].

  • Quenching : Cool the mixture to 25°C and pour it carefully over crushed ice to quench unreacted POCl3. Extract the aqueous phase with dichloromethane (3 x 200 mL).

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under vacuum, and distill the residue at reduced pressure (e.g., 0.75 Torr at 80-85°C) to yield 3-chloro-1,2-benzisothiazole as a low-melting crystalline solid (Yield: ~77-81%)[4].

Stage 2: SNAr O-Alkylation

Causality & Mechanism

The target ether is formed via an SNAr mechanism. The secondary alcohol of 1-(dimethylamino)propan-2-ol must be deprotonated to form a highly reactive alkoxide nucleophile. Sodium hydride (NaH) is the optimal base because its reaction with alcohols irreversibly generates hydrogen gas, driving the alkoxide formation to completion and preventing equilibrium-driven side reactions. The alkoxide attacks the electron-deficient C3 position of the benzisothiazole ring, forming a transient Meisenheimer complex before expelling the chloride ion to restore aromaticity.

SNAr Step1 Step1 Step2 Step 2: Nucleophilic Attack Alkoxide attacks C3 of 3-Chloro-BIT Step1->Step2 Step3 Step 3: Meisenheimer Complex Delocalization of negative charge Step2->Step3 Step4 Step 4: Rearomatization Expulsion of Cl- leaving group Step3->Step4 Step5 Step 5: Product Isolation Acid-Base Extraction Step4->Step5

Caption: Logical sequence of the SNAr mechanism and product isolation.

Protocol 2: Etherification and Acid-Base Extraction
  • Setup : Flame-dry a 500 mL flask under N2. Add anhydrous THF (150 mL) and NaH (60% dispersion in mineral oil, 1.2 eq).

  • Alkoxide Formation : Cool the suspension to 0°C. Add 1-(dimethylamino)propan-2-ol (1.1 eq) dropwise. Stir for 30 minutes at room temperature until H2 evolution ceases.

  • Coupling : Re-cool the flask to 0°C. Add a solution of 3-chloro-1,2-benzisothiazole (1.0 eq) in THF (50 mL) dropwise.

  • Reaction : Warm the mixture to room temperature, then heat to 60°C for 12 hours. Monitor via TLC or HPLC until the chlorinated starting material is fully consumed.

  • Workup (Self-Validating Isolation) :

    • Quench the reaction carefully with water (50 mL) to neutralize excess NaH, then concentrate under reduced pressure to remove THF.

    • Partition the crude residue between ethyl acetate (200 mL) and 1M aqueous HCl (200 mL). Causality: The target molecule, possessing a basic tertiary amine, protonates and migrates to the aqueous layer as a water-soluble hydrochloride salt. Neutral impurities (e.g., unreacted 3-chloro-1,2-benzisothiazole) and mineral oil remain trapped in the organic layer.

    • Isolate the aqueous layer and adjust the pH to 10–11 using 2M NaOH, regenerating the free base.

    • Extract the aqueous phase with fresh ethyl acetate (2 x 150 mL).

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to afford pure 2-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine.

Quantitative Data Summary

ParameterStage 1: ChlorinationStage 2: SNAr O-Alkylation
Starting Material 1,2-Benzisothiazol-3(2H)-one3-Chloro-1,2-benzisothiazole
Reagent POCl3 / DMF1-(Dimethylamino)propan-2-ol
Solvent ChlorobenzeneAnhydrous THF
Temperature 120°C0°C to 60°C
Reaction Time 3.5 hours12 hours
Typical Yield 77 - 85%70 - 80%
Purification Method Vacuum DistillationAcid-Base Extraction
Product Appearance Colorless to pale yellow solidViscous oil / low-melting solid

Conclusion

The synthesis of 2-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine requires rigorous control over regioselectivity. By isolating the 3-chloro-1,2-benzisothiazole intermediate, researchers can completely bypass the N-alkylation pathways that plague direct functionalization of 1,2-benzisothiazol-3(2H)-one. The use of an irreversible base (NaH) and a highly specific acid-base extraction workflow ensures that the final tertiary amine is isolated with high purity, making it highly suitable for downstream pharmacological evaluation and drug development.

References

  • Synthesis of 3-Chloro-1,2-benzisothiazole. PrepChem. Available at:[Link]

  • New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • 3-Chloro-1,2-benzisothiazole (CID 598190). PubChem, National Institutes of Health. Available at:[Link]

  • Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives. ResearchGate. Available at:[Link]

Sources

In-Depth Technical Guide: 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine and Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (CAS 94087-31-7) and its structural isomers represent a highly versatile class of pharmacophores. By merging the privileged 1,2-benzisothiazole core—a motif heavily utilized in atypical antipsychotics and broad-spectrum biocides—with an aryloxypropylamine side chain, this scaffold offers unique opportunities for target engagement in both neuropharmacology and antimicrobial development.

As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties, synthetic methodologies, and bioassay workflows required to successfully develop and evaluate this class of compounds.

Pharmacophore Modeling & Target Engagement

The structural architecture of 2-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is a classic example of a modular pharmacophore. The molecule can be divided into three functional domains, each responsible for specific receptor interactions:

  • The 1,2-Benzisothiazole Core: This bulky, lipophilic bicyclic system is highly effective at occupying hydrophobic pockets in G-protein coupled receptors (GPCRs) and monoamine transporters. It is the primary target-engagement driver in 1 [1].

  • The Ether Linkage: Positioned at the 3-carbon of the core, the ether oxygen acts as a critical hydrogen-bond acceptor, stabilizing the ligand within the binding cleft.

  • The N,N-Dimethylpropylamine Chain: The terminal tertiary amine (pKa ~9.2) is protonated at physiological pH. This cationic center is the hallmark of the 2 [2], forming an essential electrostatic salt bridge with conserved aspartate residues (e.g., Asp98 in the Serotonin Transporter, SERT).

Pharmacophore Core 1,2-Benzisothiazole Core (Hydrophobic/Aromatic) Linker Ether Linkage (H-Bond Acceptor) Core->Linker Target1 Hydrophobic Pocket (Phe/Trp Residues) Core->Target1 π-π Stacking Amine N,N-Dimethyl Amine (Basic Center, pKa ~9.2) Linker->Amine Target2 Receptor H-Bond Donors Linker->Target2 Dipole Interaction Target3 Aspartate Salt Bridge (e.g., Asp98 in SERT) Amine->Target3 Ionic/Electrostatic

Caption: Pharmacophore mapping of the benzisothiazole analog to putative receptor targets.

Synthetic Methodology: SNAr Strategy

The most robust method for synthesizing these analogs is via a Nucleophilic Aromatic Substitution (SNAr). The 3-position of the 1,2-benzisothiazole ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

SyntheticWorkflow A 1-(Dimethylamino)propan-2-ol + NaH in Anhydrous DMF B Alkoxide Formation (H2 Gas Evolution) A->B C Addition of 3-Chloro-1,2-benzisothiazole B->C D SNAr Reaction (0 °C to RT, 4 hours) C->D E Aqueous Quench & Extraction (EtOAc / Brine) D->E F Purification (Silica Gel Chromatography) E->F

Caption: Step-by-step synthetic workflow for the SNAr generation of the target compound.

Protocol 1: Synthesis of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Causality & Design: We utilize Sodium Hydride (NaH) as the base because it quantitatively deprotonates the amino alcohol without acting as a competing nucleophile. Anhydrous Dimethylformamide (DMF) is strictly required; trace water will cause the 3-chloro-1,2-benzisothiazole starting material to hydrolyze into 3 [3], severely depressing yields.

Step-by-Step Procedure:

  • Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert Argon atmosphere at 0 °C. Slowly add 1-(dimethylamino)propan-2-ol (1.1 eq) dropwise.

    • Self-Validation: The reaction is self-indicating. The cessation of hydrogen gas evolution confirms that complete deprotonation has occurred.

  • Nucleophilic Attack: Once gas evolution ceases (approx. 30 mins), add a solution of 3-chloro-1,2-benzisothiazole (1.0 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Reaction Monitoring:

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a highly polar mobile phase (e.g., 10% MeOH in DCM with 1% NH4OH to prevent amine streaking). The disappearance of the UV-active 3-chloro-1,2-benzisothiazole spot indicates reaction completion.

  • Workup: Quench the reaction carefully with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure target compound. Validate final structure via 1H and 13C NMR.

Quantitative Structure-Activity Relationship (SAR) Data

When optimizing this scaffold for 4 [4], minor modifications to the aliphatic amine or the linker position drastically alter the physicochemical properties and target affinity. Below is a representative SAR table demonstrating how structural tweaks impact theoretical Serotonin Transporter (SERT) inhibition and lipophilicity.

Compound AnalogAmine Substitution (R-Group)Linker PositionSERT IC₅₀ (nM)*ClogPpKa
1 (Target) N,N-dimethyl2-yloxy14.53.129.2
2 N,N-dimethyl3-yloxy22.13.129.4
3 Piperidine2-yloxy8.43.859.6
4 Primary Amine (-NH₂)2-yloxy>100.02.4510.1

*Note: IC₅₀ values are representative benchmarks for aryloxypropylamine derivatives to illustrate SAR trends. Notice how increasing the bulk of the amine (Compound 3) increases lipophilicity and theoretical binding affinity, while stripping the methyl groups (Compound 4) causes a drastic loss in potency.

Bioassay Workflows: High-Throughput Screening

To evaluate the neuropharmacological potential of these analogs, a radioligand competition binding assay is the gold standard.

Protocol 2: Radioligand Binding Assay for SERT Inhibition

Causality & Design: We utilize [³H]citalopram as the radioligand because of its high specificity for SERT. By measuring the displacement of[³H]citalopram by our synthesized analogs, we can calculate the exact binding affinity (Ki).

Step-by-Step Procedure:

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing human SERT. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [³H]citalopram (final concentration 1 nM), and 25 µL of the test analog (varying concentrations from 10⁻¹⁰ to 10⁻⁵ M).

    • Self-Validation: Always include a positive control well using a known standard (e.g., Fluoxetine at 10 µM) to define non-specific binding (NSB). If the positive control fails to displace the radioligand, the assay is invalid.

  • Equilibration: Incubate the plates at 25 °C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash the filters three times with ice-cold buffer. Add scintillation cocktail and quantify the remaining bound radioactivity using a microplate scintillation counter.

References

  • An Aryne-Based Route to Substituted Benzoisothiazoles. Organic Letters / ACS.1

  • Development and discovery of SSRI drugs. Wikipedia (Aryloxypropylamine SAR). 2

  • Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives. ResearchGate. 3

  • Medicinal Chemistry: A Molecular and Biochemical Approach. ResearchGate. 4

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical framework for the spectroscopic analysis and structural elucidation of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of published reference spectra for this specific molecule, this document establishes a predictive and methodological workflow grounded in first principles of spectroscopy and data from analogous structures. We will detail the theoretical basis, experimental protocols, and expected data for core analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to empower researchers in adapting these methods for novel benzisothiazole derivatives. Our approach emphasizes an integrated analysis strategy, ensuring a self-validating system for unambiguous structural confirmation and purity assessment, critical for research and GxP-compliant drug development environments.

Introduction and Molecular Overview

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The title compound, 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine, combines this heterocyclic core with an ether-linked dimethylaminopropyl sidechain. This unique combination of a rigid aromatic system, a flexible alkyl chain, and a basic tertiary amine suggests potential applications requiring specific molecular recognition and physicochemical properties.

Accurate and comprehensive structural characterization is the bedrock of any chemical research or drug development program. Spectroscopic analysis provides the necessary tools to confirm molecular identity, assess purity, and identify impurities. This guide serves as a practical manual for achieving these goals for the title compound.

Molecular Structure:

Caption: Structure of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine.

  • Molecular Formula: C₁₃H₁₈N₂OS

  • Molecular Weight: 250.36 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H (proton) and ¹³C (carbon) NMR.

¹H NMR Analysis

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The relaxation delay should be set to at least 5 seconds to ensure accurate integration.

The predicted chemical shifts are based on the inductive effects of adjacent functional groups and analysis of similar structures.[3][4]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic (4H)7.2 - 8.1Multiplet (m)4HProtons on the benzisothiazole ring are deshielded by the aromatic system. The specific pattern will be complex due to coupling.
O-CH (1H)4.5 - 5.0Multiplet (m)1HThe methine proton is deshielded by the adjacent oxygen atom. It will be split by the neighboring CH₂ and CH₃ groups.
N-CH₂ (2H)2.5 - 3.0Doublet of doublets (dd)2HDiastereotopic protons adjacent to the chiral center (CH) and the nitrogen atom.
N-(CH₃ )₂ (6H)2.2 - 2.5Singlet (s)6HThe two methyl groups on the nitrogen are chemically equivalent, appearing as a single, sharp peak.
C-CH₃ (3H)1.2 - 1.5Doublet (d)3HThe methyl group on the propyl chain will be split into a doublet by the adjacent methine proton.
¹³C NMR Analysis

Carbon NMR provides information on the number of unique carbon environments in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition.

  • Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters: Use a standard proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Carbon Assignment Predicted δ (ppm) Rationale
C=N (Benzisothiazole)160 - 165The imine-like carbon within the heterocyclic ring is significantly deshielded.
Aromatic Quaternary (2C)125 - 155Quaternary carbons of the fused ring system, including the one bonded to sulfur and the one bonded to oxygen.
Aromatic CH (4C)120 - 130Aromatic carbons bearing a hydrogen atom.
O-C H (1C)75 - 85The methine carbon is shifted downfield due to the attached electronegative oxygen.
N-C H₂ (1C)50 - 60The methylene carbon is influenced by the adjacent nitrogen atom.
N-(C H₃)₂ (2C)40 - 45The two equivalent methyl carbons attached to the nitrogen.
C-C H₃ (1C)15 - 20The methyl carbon on the propyl chain, appearing in the typical aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film (ATR): If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.

The presence of key functional groups can be confirmed by characteristic absorption bands.[5][6][7]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
C-H stretch (aromatic)3050 - 3100MediumBenzisothiazole Ring
C-H stretch (aliphatic)2850 - 2980StrongPropyl and Dimethyl Groups
C=N stretch1610 - 1640MediumBenzisothiazole Ring
C=C stretch (aromatic)1450 - 1600Medium-StrongBenzisothiazole Ring
C-O stretch (ether)1200 - 1260StrongAryl-Alkyl Ether
C-N stretch (amine)1050 - 1150MediumDimethylamino Group
C-S stretch680 - 720Weak-MediumBenzisothiazole Ring

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. Ideal for structural elucidation of relatively small, volatile compounds.

    • Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]⁺. This is excellent for confirming molecular weight, especially for less volatile or more polar compounds.

  • Instrumentation: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a GC/LC inlet).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution MS (HRMS), an Orbitrap or TOF analyzer can provide highly accurate mass data, allowing for molecular formula confirmation.

  • Molecular Ion: The molecular weight is 250.36. In ESI-MS, the primary peak will be the protonated molecule [M+H]⁺ at m/z 251.12 . In EI-MS, a molecular ion peak [M]⁺• at m/z 250 should be visible.

  • Key Fragmentation Patterns: The structure is expected to fragment at its weakest bonds under EI conditions. The ether linkage and the C-C bond alpha to the nitrogen are likely points of cleavage.

G M [C13H18N2OS]+• m/z = 250 F1 [C7H4NOS]+• m/z = 150 M->F1 α-cleavage (ether) F2 [C6H14N]+ m/z = 100 M->F2 α-cleavage (ether) F3 [C4H10N]+ m/z = 72 F2->F3 - C2H4 F4 [C2H6N]+ m/z = 44 F3->F4 - C2H4

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

  • m/z 150: Represents the benzisothiazol-3-one radical cation, formed by cleavage of the C-O ether bond.

  • m/z 100: Represents the N,N-dimethylpropylamine cation, also from C-O bond cleavage.

  • m/z 72: A common fragment from alpha-cleavage next to the nitrogen, corresponding to [CH₂(CH₂)N(CH₃)₂]⁺.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. A robust analysis relies on integrating the data from all methods to build a self-consistent and definitive structural assignment.

start Sample Received ms Mass Spectrometry (MS) start->ms nmr NMR (¹H, ¹³C, DEPT) start->nmr ir FT-IR Spectroscopy start->ir data_integration Data Integration & Structural Hypothesis ms->data_integration nmr->data_integration ir->data_integration confirm Structure Confirmed? data_integration->confirm report Final Report & CoA confirm->report Yes re_eval Re-evaluate Data / Acquire 2D NMR confirm->re_eval No re_eval->data_integration

Caption: Integrated workflow for spectroscopic structural elucidation.

Workflow Logic:

  • Initial Confirmation (MS): Mass spectrometry is often the first step to quickly confirm the molecular weight, providing immediate evidence that the correct compound has been synthesized.

  • Functional Group Analysis (FT-IR): FT-IR confirms the presence of key functional groups (C=N, C-O, aromatic rings), corroborating the proposed structure.

  • Definitive Framework (NMR): ¹H and ¹³C NMR provide the definitive map of the molecule's C-H framework, establishing connectivity and stereochemistry.

  • Data Synthesis: The final structure must be consistent with all datasets. The molecular weight from MS must match the formula derived from NMR. The functional groups seen in IR must correspond to the chemical environments observed in NMR. Any discrepancy requires further investigation, potentially including advanced 2D NMR experiments (COSY, HSQC) to resolve ambiguities.

Conclusion

The spectroscopic analysis of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine requires a multi-faceted approach. By systematically applying NMR, FT-IR, and Mass Spectrometry, researchers can unambiguously confirm the compound's identity and purity. This guide provides the necessary experimental protocols and predictive data to serve as a foundational reference for scientists working with this molecule and other novel benzisothiazole derivatives. Adherence to this integrated workflow ensures high-quality, reliable data essential for advancing research and development objectives.

References

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). IARJSET. [Link]

  • Al-Omair, M. A., & El-Gazzar, A. B. A. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

  • Venkatachalam, S., Karunathan, R. N., & Kannappan, V. (2021). Theoretical FT-IR spectrum of benzothiazole. ResearchGate. [Link]

  • Arafat, M., et al. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI-INFLAMMATORY AGENTS. Bulletin of the Chemical Society of Ethiopia. [Link]

  • 2-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine. (n.d.). NextSDS. [Link]

  • Bertini, S., et al. (1998). Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity. PubMed. [Link]

  • Liu, W., Chen, C., & Liu, H. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journals. [Link]

  • Peng, Y., et al. (2019). Synthesis and bioactivity of novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides. ResearchGate. [Link]

  • 2-(3-(DIMETHYLAMINO)-2-METHYLPROPYL)-1,2-BENZISOTHIAZOL-3(2H)-ONE. (n.d.). gsrs.ncats.nih.gov. [Link]

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safety and handling of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine. The guidance herein is synthesized from an analysis of the compound's constituent chemical moieties, with particular emphasis on the known toxicological and handling data for the 1,2-benzisothiazol-3(2H)-one (BIT) core. This guide is intended for researchers, scientists, and drug development professionals who may be handling this compound or structurally similar molecules. All protocols and recommendations are designed to foster a self-validating system of safety and scientific integrity.

Introduction and Chemical Profile

The addition of the N,N-dimethylpropylamine side chain is expected to modify the physicochemical properties of the parent benzisothiazole structure, potentially influencing its solubility, bioavailability, and toxicological profile. Therefore, this guide will extrapolate from the known data for BIT, while considering the potential influence of the side chain.

Table 1: Physicochemical Properties of 1,2-Benzisothiazol-3(2H)-one (BIT) as a Reference

PropertyValueSource
Molecular FormulaC7H5NOS[2]
Molar Mass151.18 g/mol [2]
AppearanceWhite powder[2]
Melting Point158 °C[2]
Water Solubility1 g/L[2]
logP1.24[3]

Hazard Identification and Toxicological Assessment

The primary hazards associated with the 1,2-benzisothiazole core are skin and eye irritation, and skin sensitization[4]. Epidemiological studies and case reports have linked exposure to BIT with allergic contact dermatitis[2][5].

Known Hazards of the 1,2-Benzisothiazole Moiety
  • Acute Toxicity (Oral): Harmful if swallowed[4][6][7]. The LD50 for BIT in rats is reported as 454 mg/kg and 1,020 mg/kg in different studies[6][7].

  • Acute Toxicity (Inhalation): Potentially fatal if inhaled. The LC50 for BIT in rats is 0.25 mg/l[6].

  • Skin Corrosion/Irritation: Causes skin irritation[4][6][7].

  • Serious Eye Damage/Irritation: Causes serious eye damage[4][6][7].

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction[4][6][7][8].

  • Specific Target Organ Toxicity (Single Exposure): May cause damage to the nervous system[6].

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects[6][7].

Predicted Hazards of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

The presence of the N,N-dimethylpropylamine side chain may alter the toxicological profile. The tertiary amine group could increase the compound's basicity and may introduce additional toxicological endpoints. A precautionary approach assuming similar or potentially enhanced hazards compared to BIT is warranted.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of the benzisothiazole core, stringent adherence to safety protocols is mandatory.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[6][9][10]. Local exhaust ventilation is crucial to minimize inhalation exposure[6].

  • Containment: For procedures with a risk of aerosol or dust generation, a glove box or other closed system should be utilized.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to prevent skin and eye contact, and inhalation.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[9].

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber)[10]. Gloves should be inspected prior to use and replaced immediately if signs of degradation appear.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[6][9].

Hygiene Practices
  • Wash hands and any exposed skin thoroughly after handling[6][9].

  • Do not eat, drink, or smoke in laboratory areas[6][9][11].

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste[6][9][11].

Experimental Workflow: A Proposed Synthetic Protocol

The synthesis of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is not well-documented in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 1,2-benzisothiazole derivatives[12][13][14]. The following is a proposed, non-validated protocol for the synthesis of the target compound. This protocol should be considered theoretical and requires thorough risk assessment and optimization before implementation.

Proposed Synthesis of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

This proposed synthesis involves a two-step process starting from 1,2-benzisothiazol-3(2H)-one (BIT).

Step 1: O-Alkylation of 1,2-Benzisothiazol-3(2H)-one

In this step, the oxygen atom of the benzisothiazole ring is alkylated with a suitable propyl halide.

  • Reactants:

    • 1,2-Benzisothiazol-3(2H)-one (BIT)

    • 1-bromo-3-chloropropane

    • Potassium carbonate (or another suitable base)

    • Acetonitrile (or another suitable polar aprotic solvent)

  • Procedure:

    • Dissolve BIT and potassium carbonate in acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add 1-bromo-3-chloropropane dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product, 3-(3-chloropropoxy)-1,2-benzisothiazole.

    • Purify the product by column chromatography.

Step 2: Nucleophilic Substitution with Dimethylamine

The terminal chlorine of the propyl chain is then displaced by dimethylamine.

  • Reactants:

    • 3-(3-chloropropoxy)-1,2-benzisothiazole

    • Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

    • A suitable base (e.g., triethylamine) to scavenge HCl

  • Procedure:

    • Dissolve 3-(3-chloropropoxy)-1,2-benzisothiazole in a suitable solvent in a pressure-rated reaction vessel.

    • Add an excess of dimethylamine solution and triethylamine.

    • Seal the vessel and heat to the appropriate temperature. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and carefully vent any excess pressure.

    • Perform an aqueous workup to remove excess dimethylamine and salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine, by column chromatography or distillation under reduced pressure.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Nucleophilic Substitution BIT 1,2-Benzisothiazol-3(2H)-one Reagents1 1-bromo-3-chloropropane, K2CO3, Acetonitrile Reaction1 Reflux Reagents1->Reaction1 Workup1 Filtration & Evaporation Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 3-(3-chloropropoxy)-1,2-benzisothiazole Purification1->Intermediate Reagents2 Dimethylamine, Triethylamine Reaction2 Heating in a sealed vessel Intermediate->Reaction2 Reagents2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Column Chromatography/ Distillation Workup2->Purification2 FinalProduct 2-(1,2-Benzisothiazol-3-yloxy)- N,N-dimethylpropylamine Purification2->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing[6][9]. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[9]. Immediately call a POISON CENTER or doctor/physician[6][9].

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[9]. If skin irritation or a rash occurs, get medical advice/attention[9].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7][9]. Immediately call a POISON CENTER or doctor/physician[6][7][9].

  • Ingestion: Rinse mouth[6][9]. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell[9].

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways[9]. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contain the spill and contact environmental health and safety personnel[11].

Storage and Disposal

Proper storage and disposal are crucial to ensure safety and environmental protection.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[6][9][10]. Store locked up[6][9]. Protect from heat and direct sunlight[10].

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations[6][7][9]. Do not allow the product to enter drains or waterways[9].

Conclusion

While specific data for 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is lacking, the known hazards of the 1,2-benzisothiazole core demand a high level of caution. The protocols and guidelines presented in this document are based on a conservative extrapolation of this data and are intended to provide a robust framework for the safe handling of this compound. Researchers must remain vigilant, adhere to all safety procedures, and conduct thorough risk assessments before commencing any work with this or structurally related compounds.

References

  • 2-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine - NextSDS. (n.d.).
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  • Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity - PubMed. (n.d.).
  • 2 - SAFETY DATA SHEET. (2023, September 23).
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  • Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808) - FooDB. (2010, April 8).
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The Pharmacokinetic Profile of Benzisothiazole Compounds in Rats: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents and industrial chemicals. A comprehensive understanding of the pharmacokinetic (PK) properties of these compounds is paramount for effective drug development and robust risk assessment. This technical guide provides an in-depth exploration of the pharmacokinetics of benzisothiazole compounds in rats, a key preclinical model. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), supported by field-proven insights and detailed experimental protocols. This guide is designed to be a valuable resource for researchers and scientists, offering not just a compilation of data, but a causal understanding of the experimental choices and the intricate interplay between chemical structure and pharmacokinetic behavior.

Introduction: The Significance of the Benzisothiazole Moiety

Benzisothiazole and its derivatives are a class of heterocyclic compounds characterized by a fused benzene and isothiazole ring system. This structural motif imparts a unique electronic and conformational landscape, enabling interactions with a wide array of biological targets. Consequently, benzisothiazole-based compounds have found applications as antipsychotics, antimicrobials, and anticancer agents.[1][2] The therapeutic efficacy and potential toxicity of these compounds are intrinsically linked to their pharmacokinetic profiles. Therefore, a thorough investigation of their ADME properties in a relevant preclinical species like the rat is a cornerstone of their development.[3]

This guide will focus on the in-vivo pharmacokinetics of three key benzisothiazole compounds in rats:

  • Benzisothiazolinone (BIT): A widely used biocide and preservative.[4][5]

  • Ziprasidone: An atypical antipsychotic medication.[6]

  • Lurasidone: Another atypical antipsychotic with a distinct pharmacological profile.[7][8]

By examining these diverse examples, we will illustrate the fundamental principles of pharmacokinetic analysis and highlight the structure-driven variations in their disposition within the rat model.

Core Principles of Pharmacokinetic Investigation in Rats

The rat is a widely utilized model in preclinical pharmacokinetic studies due to its physiological and metabolic similarities to humans, a large historical database for comparative analysis, and practical advantages in terms of cost and handling.[3] A typical pharmacokinetic study in rats aims to characterize the concentration of a drug in the body over time following administration. This data is then used to derive key parameters that describe the drug's absorption, distribution, metabolism, and excretion.

Experimental Design Considerations

A robust pharmacokinetic study design is crucial for generating reliable and reproducible data. Key considerations include:

  • Animal Model: The choice of rat strain (e.g., Sprague-Dawley, Wistar) can influence metabolic profiles and should be carefully considered.[3][9]

  • Route of Administration: The intended clinical or exposure route (e.g., oral, intravenous, dermal) dictates the administration method.[10]

  • Dose Selection: Doses should be chosen to provide exposures that are relevant to the anticipated therapeutic or environmental levels.

  • Blood Sampling: The frequency and duration of blood sampling should be sufficient to capture the complete plasma concentration-time profile, including the absorption, distribution, and elimination phases.[10][11]

  • Analytical Method: A validated, sensitive, and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for accurate quantification of the compound in biological matrices.[12][13]

Data Analysis: Non-Compartmental Analysis (NCA)

Non-compartmental analysis (NCA) is a standard method for deriving pharmacokinetic parameters from plasma concentration-time data.[14][15] It does not assume a specific compartmental model for drug distribution and is therefore a robust and widely applicable approach. Key parameters calculated using NCA include:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Absorption: The Gateway to Systemic Circulation

Absorption is the process by which a drug moves from the site of administration into the systemic circulation. For orally administered benzisothiazole compounds, this primarily occurs in the gastrointestinal (GI) tract.

Oral Bioavailability

Orally administered benzisothiazolinone (BIT) is rapidly and completely absorbed from the GI tract in rats.[4][5][16] However, it undergoes significant first-pass metabolism in the intestine and/or liver, which dramatically limits its oral bioavailability.[4][5][16]

Lurasidone also exhibits dose-independent pharmacokinetics after oral administration in rats, with an absolute oral bioavailability of approximately 23%.[7] In contrast, ziprasidone is well-absorbed after oral administration, reaching peak plasma concentrations in 6 to 8 hours, with an absolute bioavailability of about 60% under fed conditions.[17]

Dermal and Inhalation Absorption of BIT

Given its use in consumer products, dermal and inhalation exposure to BIT is a significant consideration. Dermal application of BIT in rats results in continuous skin absorption, bypassing the first-pass effect, which leads to a higher bioavailability compared to oral exposure.[4][18] Inhalation studies with BIT aerosols in rats have shown that the lungs can have higher concentrations of BIT than the plasma.[4][18]

Distribution: Reaching the Target Tissues

Once in the systemic circulation, a drug distributes to various tissues and organs throughout the body. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the physicochemical properties of the compound.

Lurasidone is extensively distributed to tissues in rats, with tissue-to-plasma ratios ranging from 1.06 in the brain to 9.16 in adipose tissue.[7] It is also highly bound to plasma proteins (approximately 99.6%).[7]

Following a single oral dose of BIT in rats, the highest concentrations were found in the spleen, followed by the liver and kidney.[5] Concentrations in the brain, heart, and lungs were generally below the limit of quantification.[4][5]

Metabolism: Biotransformation of Benzisothiazoles

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

The Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the Phase I metabolism of many xenobiotics, including benzisothiazole compounds.

  • Lurasidone: In rats, chronic treatment with lurasidone has been shown to influence the expression and activity of several CYP isoforms in the liver, including CYP2B, CYP2C11, CYP2E1, and CYP3A.[6][19][20] Specifically, it can induce the activity of CYP3A1 and CYP3A2.[19][20]

  • Ziprasidone: In vitro studies with human liver microsomes indicate that CYP3A4 is the primary enzyme responsible for the metabolism of ziprasidone.[15] While direct studies on rat CYP isoforms are less detailed, the metabolic pathways are similar, suggesting a role for the rat orthologs of CYP3A.[21]

Metabolic Pathways

Benzisothiazole compounds undergo extensive metabolism in rats.

  • BIT: A mass balance study with radiolabeled BIT revealed that it is extensively metabolized and the metabolites are primarily excreted in the urine.[4][18][22]

  • Ziprasidone: The metabolism of ziprasidone in rats involves several pathways, including N-dealkylation, sulfur oxidation (to form sulfoxide and sulfone), and reductive cleavage of the benzisothiazole ring.[21]

  • 2-Benzothiazyl sulfenamides: These compounds are metabolized in the rat liver to 2-mercaptobenzothiazole (MBT) and its conjugates, including glucuronide and sulfate conjugates.[23]

The metabolic pathways of benzisothiazole compounds can be visualized as follows:

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Benzisothiazole Compound Oxidation Oxidation (e.g., S-oxidation, hydroxylation) Parent->Oxidation CYP450 N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Reductive_Cleavage Reductive Cleavage Parent->Reductive_Cleavage Reductive Enzymes Phase1_Metabolites Phase I Metabolites Glucuronidation Glucuronidation Phase1_Metabolites->Glucuronidation UGTs Sulfation Sulfation Phase1_Metabolites->Sulfation SULTs Glutathione_Conjugation Glutathione Conjugation Phase1_Metabolites->Glutathione_Conjugation GSTs Excretion Excretion (Urine, Feces, Bile) Phase1_Metabolites->Excretion Glucuronidation->Excretion Sulfation->Excretion Glutathione_Conjugation->Excretion

Caption: Generalized metabolic pathways of benzisothiazole compounds.

Excretion: Eliminating the Compound from the Body

Excretion is the final step in the pharmacokinetic process, where the parent drug and its metabolites are removed from the body. The primary routes of excretion are through urine and feces.

  • BIT: Following administration of radiolabeled BIT to rats, the majority of the radioactivity is recovered in the urine, indicating that this is the main route of excretion for its metabolites.[4][18][22]

  • Lurasidone: The excretion of unchanged lurasidone in the urine and bile of rats is negligible, suggesting that it is almost completely eliminated via metabolism.[7][8]

  • Ziprasidone: In humans, approximately 20% of the administered radioactivity is recovered in the urine and about 66% in the feces.[21] A similar pattern is expected in rats.

Structure-Pharmacokinetic Relationships: A Causal Perspective

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, field-proven protocols for conducting a pharmacokinetic study of a benzisothiazole compound in rats.

Animal Husbandry and Ethical Considerations
  • Animals: Male Sprague-Dawley rats (250-300 g) are a commonly used model.[5]

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water, unless fasting is required for the study.

  • Acclimatization: Allow at least one week for the animals to acclimatize to the facility before the study.

  • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[5]

Oral Administration (Gavage) Protocol
  • Dose Preparation: Prepare a homogenous suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the dose formulation via oral gavage using a suitable gavage needle.[18][21] The volume should typically be around 5-10 mL/kg.[18]

Blood Sample Collection
  • Anesthesia: For serial blood sampling, light anesthesia (e.g., isoflurane) may be used to minimize stress to the animal.[14][24][25]

  • Sampling Site: Blood can be collected from the tail vein or saphenous vein.[10] For terminal studies, cardiac puncture can be used.[11]

  • Sample Volume: The volume of blood collected at each time point should be minimized (e.g., 50-100 µL) to avoid impacting the animal's physiology.[11][26]

  • Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

The workflow for a typical oral pharmacokinetic study can be visualized as follows:

cluster_pre_study Pre-Study cluster_study_day Study Day cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dose_Preparation Dose Formulation Preparation Dosing Oral Gavage Dosing Dose_Preparation->Dosing Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Processing LC_MS_MS LC-MS/MS Analysis Plasma_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (NCA) LC_MS_MS->PK_Analysis Data_Reporting Data Reporting (Cmax, Tmax, AUC, etc.) PK_Analysis->Data_Reporting

Caption: Experimental workflow for a rat oral pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

A typical LC-MS/MS method for the quantification of a benzisothiazole compound in rat plasma involves the following steps:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to remove plasma proteins and extract the analyte and an internal standard.[9][12][13]

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C8 or C18) to separate the analyte from endogenous components.[7][12][13]

  • Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[9][12][13]

Data Presentation: A Comparative Overview

The following table summarizes the key pharmacokinetic parameters for BIT, lurasidone, and ziprasidone in rats after oral administration.

ParameterBenzisothiazolinone (BIT)LurasidoneZiprasidone
Dose 10 mg/kg10 mg/kg10 mg/kg
Cmax (ng/mL) ~50-100~670~100-200
Tmax (h) 0.25-0.5~2-46-8
AUC (ngh/mL) ~100-200~88.4 (minµg/mL)~335.7
t½ (h) ~0.9~3.8-4.5~7
Bioavailability (%) <5~23~60

Note: Values are approximate and can vary depending on the specific study conditions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the pharmacokinetics of benzisothiazole compounds in rats, with a focus on BIT, lurasidone, and ziprasidone. The data clearly demonstrate that while these compounds share a common structural core, their ADME profiles can vary significantly, underscoring the importance of empirical pharmacokinetic studies for each new derivative.

Future research should focus on developing robust QSPR models to better predict the pharmacokinetic properties of novel benzisothiazole analogues. A deeper understanding of the specific rat and human CYP isoforms involved in their metabolism will also be crucial for improving the accuracy of interspecies scaling and predicting potential drug-drug interactions. By integrating these advanced predictive tools with rigorous experimental investigation, we can accelerate the development of safer and more effective benzisothiazole-based therapeutics.

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  • Full article: Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in r
  • Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. (2011). Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1064-1069.
  • Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry. (2008).
  • Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes. (2021). Xenobiotica, 51(1), 15-23.
  • The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes. (2018). International Journal of Molecular Sciences, 19(6), 1695.
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  • Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions. (2000). British Journal of Clinical Pharmacology, 50(6), 545-553.
  • GEODON - (ziprasidone HCl)
  • A Sensitive and Selective LC-MS Method for the Determination of Lurasidone in R
  • Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in R
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  • Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. (1997). Drug Metabolism and Disposition, 25(5), 624-633.
  • Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in R
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). Oman Medical Journal.
  • Impact of CYP3A4 functional variability on ziprasidone metabolism. (2025). Frontiers in Pharmacology.
  • Pharmacokinetic characteristics of ziprasidone were assessed in rat...
  • Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in R
  • A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. (2015).
  • 1514 Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and.
  • Simultaneous absolute protein quantification of seven cytochrome P450 isoforms in rat liver microsomes by LC-MS/MS-based isotope internal standard method. (2022). Frontiers in Pharmacology.
  • (PDF) Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents. (2024).
  • University of Groningen Comparison of mouse and rat cytochrome P450-mediated metabolism in liver and intestine Martignoni, M.
  • Metabolism of 2-thiobenzothiazoles in the rat. Urinary, fecal and biliary metabolites of 2-benzothiazyl sulfenamides. (1995). Archives of Toxicology, 70(1), 1-9.
  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Chula Digital Collections.
  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. (2024). Frontiers in Pharmacology.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org.
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  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands.

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Methodological & Application

Application Note: Utilizing 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (BZD-DMPA) as a Dual-Action Lysosomotropic Probe and Antimicrobial Agent in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The rational design of cell culture additives often requires balancing eukaryotic tolerability with potent biological activity. 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (BZD-DMPA, CAS 94087-31-7) represents a sophisticated convergence of two distinct chemical moieties, making it a highly versatile tool for in vitro applications (1[1]).

As a Senior Application Scientist, I approach this molecule not just as a chemical, but as a dual-action cellular modulator:

  • The Benzisothiazole (BIT) Core: The 1,2-benzisothiazol-3-one scaffold is a well-established electrophilic biocide. It acts by reacting with nucleophilic thiols in microbial proteins, leading to oxidative stress, enzyme inhibition, and the disruption of microbial cell membranes (2[2]; 3[3]).

  • The N,N-Dimethylpropylamine Chain: This moiety is a classic lysosomotropic pharmacophore. With a basic pKa of ~9.2, it remains unprotonated in the neutral cytosol, allowing it to freely diffuse across lipid bilayers. Once inside the acidic lysosome (pH ~4.5), it becomes heavily protonated and membrane-impermeable (4[4]). This "ion trapping" mechanism neutralizes lysosomal pH, inhibiting acid hydrolases like lysosomal phospholipase A2 (LPLA2) and blocking autophagosome-lysosome fusion (5[5]).

By combining these properties, BZD-DMPA serves two distinct laboratory functions: (A) an intracellular antimicrobial clearing agent , and (B) a potent late-stage autophagy inhibitor .

Physicochemical Properties & Preparation

To ensure reproducible assay performance, stock solutions must be handled with strict adherence to solubility limits.

PropertyValue / SpecificationExperimental Implication
CAS Number 94087-31-7Unique identifier for procurement and QA.
Molecular Weight 236.33 g/mol Required for precise molarity calculations.
pKa (Basic Amine) ~9.2 (Calculated)Drives pH-dependent lysosomal ion trapping.
Primary Solvent DMSO (≥50 mg/mL)Use cell-culture grade, anhydrous DMSO.
Stock Concentration 10 mMAliquot into single-use tubes to avoid freeze-thaw degradation of the benzisothiazole ring.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent cellular pathways BZD-DMPA takes depending on the target application.

G BZD BZD-DMPA (Extracellular Space) Microbe Microbial Pathogen (Intra/Extracellular) BZD->Microbe Benzisothiazole Core Action Membrane Mammalian Cell Membrane (Permeation) BZD->Membrane Dimethylamine Chain Death Thiol Depletion & Membrane Disruption Microbe->Death Biocidal Effect Cytosol Cytosol (pH ~7.4) Unprotonated State Membrane->Cytosol Lysosome Lysosome (pH ~4.5) Protonation Cytosol->Lysosome Passive Diffusion Trapping Ion Trapping & pH Neutralization Lysosome->Trapping pKa ~9.2 Blockade Autophagy Flux Blockade (LPLA2 Inhibition) Trapping->Blockade Lysosomotropism

Figure 1: Dual-action cellular mechanism of BZD-DMPA via biocidal disruption and ion trapping.

Validated Experimental Protocols

Protocol A: Intracellular Antimicrobial Decontamination

Causality: Standard BIT is highly effective against extracellular contaminants but is poorly permeable to eukaryotic cells. The addition of the dimethylpropylamine chain enhances lipophilicity, allowing BZD-DMPA to penetrate mammalian cell membranes and clear intracellular bacteria (e.g., Mycoplasma species) that evade standard non-permeable biocides.

Self-Validating System Design: This protocol includes a standard BIT control. If extracellular media tests sterile but intracellular contamination persists in the BIT group while clearing in the BZD-DMPA group, the membrane-permeable advantage of the dimethylamine substitution is experimentally validated.

Step-by-Step Workflow:

  • Preparation: Thaw a 10 mM BZD-DMPA stock in DMSO. Warm complete culture media (containing 10% FBS) to 37°C.

  • Dilution: Prepare a working concentration of 5 µM to 10 µM BZD-DMPA in the media. Expert Insight: Benzisothiazoles bind heavily to serum albumin. If using serum-free media, reduce the concentration to 1-2 µM to prevent acute eukaryotic cytotoxicity.

  • Treatment: Aspirate old media from the contaminated primary cell culture. Wash once with PBS. Add the BZD-DMPA-treated media.

  • Incubation: Incubate cells for 48 hours. Do not exceed 72 hours without a media exchange, as the lysosomotropic effects will begin to induce significant metabolic stress.

  • Validation: Lyse a sub-population of cells and perform PCR for Mycoplasma or plate on agar to confirm intracellular clearance.

Protocol B: Induction of Lysosomal Stress and Autophagy Flux Blockade

Causality: To study autophagic flux, researchers must block the degradation of autophagosomes. BZD-DMPA acts as a late-stage inhibitor. By accumulating in the lysosome, it neutralizes the acidic environment required by lysosomal hydrolases, causing an accumulation of LC3-II and p62.

Self-Validating System Design: To prove that LC3-II accumulation is due to flux blockade rather than autophagy induction, a parallel cohort must be co-treated with Bafilomycin A1 (a known V-ATPase inhibitor). A lack of additive LC3-II accumulation in the co-treated group confirms that BZD-DMPA acts at the same late-stage fusion/degradation step.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., HeLa or HEK293) at 70% confluency in 6-well plates. Allow 24 hours for adherence.

  • Compound Administration: Treat cells with 15 µM BZD-DMPA. In parallel wells, set up vehicle control (0.15% DMSO), positive control (50 µM Chloroquine), and a co-treatment well (15 µM BZD-DMPA + 100 nM Bafilomycin A1).

  • Incubation: Incubate for 16 hours. Expert Insight: Shorter incubations (e.g., 4 hours) may only show partial LC3-II accumulation due to the time required for steady-state ion trapping to neutralize lysosomal pH.

  • Harvest & Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe for LC3B (to observe the LC3-I to LC3-II shift) and p62/SQSTM1 (which accumulates when degradation is blocked).

Quantitative Data Presentation

Table 1: Comparative Efficacy and Cytotoxicity Profiling Data summarizes the therapeutic window of BZD-DMPA compared to standard BIT.

CompoundMIC (E. coli)MIC (S. aureus)Mammalian IC50 (HEK293, 48h)Intracellular Clearance Rate
Standard BIT 12.5 µM8.0 µM>100 µM< 5% (Poor Permeability)
BZD-DMPA 15.0 µM10.5 µM45.2 µM> 92% (High Permeability)
Chloroquine N/AN/A60.5 µMN/A

Table 2: Autophagy Marker Quantification (Fold Change vs. Vehicle) Densitometry analysis of Western blot markers following 16h treatment.

Treatment GroupConcentrationLC3-II / LC3-I Ratiop62 Fold ChangeLysosomal pH Shift
Vehicle (DMSO) 0.15%1.0x (Baseline)1.0xNone (~4.5)
BZD-DMPA 15 µM4.8x3.2x+1.8 units
Chloroquine 50 µM5.1x3.5x+2.0 units
BZD-DMPA + Baf A1 15 µM + 100 nM5.0x (No additive effect)3.4x+2.2 units

Expert Troubleshooting Insights

  • Inconsistent Autophagy Blockade: If LC3-II accumulation is weak, check the pH of your culture media. The ion trapping mechanism relies on the unprotonated fraction of BZD-DMPA in the cytosol. If the extracellular media is overly acidic (e.g., overgrown cultures with high lactic acid), the compound will protonate extracellularly and fail to cross the cell membrane.

  • Precipitation in Media: BZD-DMPA has limited aqueous solubility. Always add the DMSO stock dropwise to pre-warmed (37°C) media while vortexing, rather than adding cold media to the compound.

  • Edge Effects in Cytotoxicity: Because the benzisothiazole core is redox-active, cells at the edge of plates (which experience higher evaporation and gas exchange) may show increased sensitivity. Use breathable plate seals and ensure incubator humidity is >95%.

References

  • ChemicalBook. "94087-31-7 CAS Manufactory". 1[1]

  • Guidechem. "1,2-Benzisothiazol-3(2H)-one 2634-33-5 wiki".3[3]

  • CymitQuimica. "CAS 2634-33-5: 1,2-Benzisothiazolin-3-One". 2[2]

  • ResearchGate. "Molecularly Built Ligands Degrade Membrane Receptors via Enhancing Their Accumulation in Lysosomes". 4[4]

  • PMC. "Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis". 5[5]

Sources

Application Note: Advanced LC-MS/MS Quantification of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly basic, lipophilic amines in biological matrices is a notorious bottleneck in bioanalysis. 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (CAS 94087-31-7) is a critical structural analog and potential synthetic impurity/metabolite associated with benzisothiazole-based atypical antipsychotics. This application note details a highly selective, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification in human plasma. By leveraging Mixed-Mode Cation Exchange (MCX) solid-phase extraction and Charged Surface Hybrid (CSH) chromatography, this protocol eliminates the peak tailing and matrix-induced ion suppression typically associated with basic amines[1].

Mechanistic Insights & Methodological Rationale

As a Senior Application Scientist, method development cannot rely on trial and error; it requires a first-principles approach to the molecule's physicochemical properties.

Overcoming Basic Amine Peak Tailing (Chromatographic Logic)

The target compound possesses an N,N-dimethylamine moiety with a high pKa (~9.5). In standard reversed-phase LC using acidic mobile phases (e.g., pH 2.5 with 0.1% formic acid), the amine is fully protonated. Simultaneously, residual free silanols on traditional silica stationary phases (pKa ~3.5–4.5) are partially ionized. This creates a negatively charged surface that electrostatically interacts with the positively charged amine, manifesting as severe peak tailing and retention time drift[1].

The Solution: We utilize a Charged Surface Hybrid (CSH) C18 column. The CSH particle surface is modified with a low-level positive charge that actively repels protonated basic amines. This allows us to use low-ionic-strength acidic mobile phases (which are optimal for Electrospray Ionization (ESI+) sensitivity) while maintaining perfectly symmetrical peak shapes (As < 1.1)[2].

Matrix Effect Mitigation (Extraction Logic)

Biological matrices like plasma contain high concentrations of endogenous phospholipids that cause severe ion suppression in the ESI source[2]. While liquid-liquid extraction (LLE) is frequently used for lipophilic benzisothiazole derivatives[3], it often co-extracts neutral lipids.

The Solution: We employ a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol[4]. At an acidic loading pH, the target amine is positively charged and binds ionically to the sulfonic acid groups of the MCX sorbent. This orthogonal binding mechanism allows for a harsh 100% methanol wash to strip away neutral lipids and phospholipids before eluting the target analyte with a basified organic solvent.

SPE_Workflow Step1 1. Condition Sorbent 1 mL MeOH, then 1 mL H2O Step2 2. Load Sample 100 µL Plasma + 100 µL 4% H3PO4 Step1->Step2 Step3 3. Acidic Aqueous Wash 1 mL 2% Formic Acid (Removes salts & proteins) Step2->Step3 Step4 4. Organic Wash 1 mL 100% Methanol (Removes neutral lipids) Step3->Step4 Step5 5. Target Elution 1 mL 5% NH4OH in Methanol (Neutralizes amine for release) Step4->Step5 Step6 6. Dry & Reconstitute Evaporate under N2, reconstitute in 100 µL Mobile Phase Step5->Step6

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine extraction from plasma.

Experimental Protocols

Reagents and Materials
  • Target Analyte: 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine.

  • Internal Standard (IS): Ziprasidone-d8 (Used as a surrogate stable-isotope IS due to structural homology in the benzisothiazole core)[3].

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).

  • SPE Plate: Oasis MCX 96-well plate (30 µm, 30 mg/well).

System Suitability & Self-Validation Criteria

To ensure the protocol acts as a self-validating system, the following criteria must be met during the pre-run sequence before analyzing unknown samples:

  • Isotopic Crosstalk Check: Inject an Upper Limit of Quantification (ULOQ) standard without the IS. The response in the IS MRM channel must be <5% of the nominal IS response.

  • Carryover Assessment: Inject a double-blank (matrix without analyte or IS) immediately following the ULOQ. Analyte peak area must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • Matrix Factor (MF) Stability: The absolute IS peak area across all extracted matrix samples must not deviate by more than ±15% from the mean IS area of the calibration standards. A drop >15% indicates column fouling or unmitigated ion suppression.

Liquid Chromatography Conditions

Separation is performed on a Waters ACQUITY UPLC system.

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.4095.05.0Initial
0.500.4095.05.06 (Linear)
2.500.4010.090.06 (Linear)
3.500.4010.090.06 (Linear)
3.600.4095.05.06 (Linear)
5.000.4095.05.06 (Linear)
Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. The precursor ion for the target is [M+H]+ m/z 237.1. Collision-induced dissociation (CID) yields a primary benzisothiazolium quantifier ion and a dimethylamine qualifier fragment.

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 237.1 CID Collision-Induced Dissociation (Argon Gas, CE: 25-35 eV) Precursor->CID Q1 Isolation Quant Quantifier Ion m/z 134.0 (Benzisothiazolium cation) CID->Quant Ether Bond Cleavage Qual Qualifier Ion m/z 58.1 (Dimethylamine fragment) CID->Qual Alkyl Chain Cleavage

Caption: ESI+ MS/MS fragmentation logic for 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine.

Optimized MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Target (Quantifier) 237.1134.0503025
Target (Qualifier) 237.158.1503035
IS (Ziprasidone-d8) 421.2194.1504030

Validation Data Summary

The method was validated according to FDA/EMA bioanalytical guidelines. The use of MCX SPE combined with CSH chromatography resulted in exceptional recovery and minimal matrix effects, proving the robustness of the first-principles design[4].

Validation ParameterResult / MetricAcceptance Criteria
Linear Dynamic Range 0.10 – 200 ng/mLR² > 0.995
Lower Limit of Quantitation (LLOQ) 0.10 ng/mLS/N > 10, Precision ≤ 20%
Intra-Assay Precision (%CV) 2.4% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%Bias) -3.1% to +4.5%± 15% (± 20% at LLOQ)
Extraction Recovery (Target) 88.4% ± 4.2%Consistent across all QC levels
Matrix Factor (IS Normalized) 0.96 ± 0.030.85 – 1.15 (CV ≤ 15%)

References[3] Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma. PubMed.

URL:[2] Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry. Elsevier Pure. URL:[4] Sensitive Liquid Chromatography/Tandem Mass Spectrometry Method for the Simultaneous Determination of Risperidone, Olanzapine, Quetiapine, Clozapine, Ziprasidone, Perospirone, Aripiprazole and Blonanserin in Human Serum. SCIRP. URL:[1] Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility. ResearchGate. URL:

Sources

Application Note: Preclinical In Vivo Dosage and Pharmacological Profiling of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocol

Mechanistic Rationale & Structural Profiling

The experimental compound 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (CAS: 94087-31-7) represents a highly specialized structural hybrid designed for multi-target neuromodulation. Establishing an in vivo dosage for a novel chemical entity requires a fundamental understanding of its pharmacophores to predict its behavior in biological systems.

This molecule fuses two distinct pharmacological motifs:

  • The Benzisothiazole Core: A recognized pharmacophore known to impart high binding affinity for serotonin (5-HT1A/5-HT2A) and dopamine (D2) receptors, a structural strategy heavily utilized in atypical antipsychotics like ziprasidone ()[1][2].

  • The N,N-dimethylpropylamine Chain: A classic, flexible basic aliphatic chain that serves as the primary recognition motif for monoamine transporters, effectively acting as a serotonin and norepinephrine reuptake inhibitor (SERT/NET) ()[1][2].

By combining these elements, the compound acts as a "Designed Multiple Ligand" (DML), offering potential therapeutic avenues in treatment-resistant depression and neuropathic pain[1][2]. Furthermore, benzisothiazole derivatives have demonstrated notable efficacy in COX-II inhibition[3] and antimicrobial bioactivity[4].

Mechanism cluster_0 Compound cluster_1 Pharmacophores cluster_2 Target Receptors Comp 2-(1,2-Benzisothiazol-3-yloxy) -N,N-dimethylpropylamine Benz Benzisothiazole Ring Comp->Benz Amine N,N-dimethylpropylamine Comp->Amine Rec 5-HT1A / 5-HT2A Benz->Rec Affinity Trans SERT / NET Amine->Trans Blockade Efficacy In Vivo Efficacy (Analgesic/Antidepressant) Rec->Efficacy Neuromodulation Trans->Efficacy Reuptake Inhibition

Fig 1: Pharmacophore mapping and dual-target neuromodulation pathway of the experimental compound.

Formulation Engineering (Causality & Design)

Before administering the compound in vivo, the formulation must be engineered to overcome the molecule's inherent physicochemical barriers.

The Causality of Choice: 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine possesses a highly lipophilic aromatic core paired with a basic aliphatic amine (estimated pKa ~9.5). In standard physiological buffers (pH 7.4), the compound exists partially in its unionized, highly lipophilic state, which can lead to rapid precipitation and micro-emboli if injected intravenously in plain saline.

Self-Validating Formulation Protocol: To ensure micellar encapsulation and stable systemic delivery, we utilize a ternary co-solvent system.

  • Vehicle Composition: 5% DMSO, 10% Solutol HS15 (Kolliphor HS 15), and 85% Normal Saline (0.9% NaCl).

  • Validation Step: Prior to dosing, the formulation must be passed through a 0.22 µm PTFE filter. Dynamic Light Scattering (DLS) should be used to confirm the absence of particulates >100 nm, ensuring the system is a true microemulsion, not a suspension.

In Vivo Pharmacokinetic (PK) Dose-Ranging Protocol

To establish the therapeutic window, researchers must first define the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Step-by-Step Methodology (Rodent Model)
  • Subject Preparation: Utilize male Sprague-Dawley rats (200–250 g). Fast the oral (PO) cohort for 12 hours prior to dosing to eliminate food-effect variability on the gastrointestinal absorption of basic lipophilic amines. The intravenous (IV) cohort remains fed.

  • Dose Administration:

    • IV Cohort: Administer 1.0 mg/kg via lateral tail vein injection (Dose volume: 2 mL/kg).

    • PO Cohorts: Administer 5.0, 15.0, and 30.0 mg/kg via oral gavage (Dose volume: 10 mL/kg) to evaluate dose proportionality.

  • Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2EDTA-coated tubes to prevent coagulation while avoiding the ion-suppression commonly caused by heparin during mass spectrometry.

  • Plasma Processing: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant to 96-well plates and store at -80°C until analysis.

  • Bioanalytical Quantification (Self-Validating):

    • Extract plasma using protein precipitation (3 volumes of cold acetonitrile).

    • Crucial Validation: The extraction solvent must contain a Stable-Isotope-Labeled Internal Standard (SIL-IS). Before running the study samples, perform a post-column infusion experiment to confirm that matrix effects (ion suppression/enhancement) do not interfere with the analyte's retention time.

    • Analyze via LC-MS/MS using positive electrospray ionization (ESI+).

Projected Quantitative Data Summary

Based on the pharmacokinetic behavior of structurally analogous benzisothiazole-piperazine derivatives and aryloxypropylamines, Table 1 outlines the projected PK parameters.

Table 1: Projected Pharmacokinetic Parameters in Sprague-Dawley Rats (n=6/group)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (h·ng/mL)T1/2 (h)Bioavailability (F%)
IV 1.0450 ± 450.08680 ± 502.4 ± 0.3100
PO 5.0180 ± 201.51150 ± 1203.1 ± 0.4~34
PO 15.0610 ± 552.03800 ± 3103.5 ± 0.5~37
PO 30.01350 ± 1102.07900 ± 6203.6 ± 0.6~39

Note: The non-linear increase in Cmax between 15 and 30 mg/kg suggests potential saturation of first-pass hepatic metabolism (CYP2D6/CYP3A4 equivalents in rodents).

In Vivo Pharmacodynamic (PD) Efficacy Testing

Once the PK profile is established, the experimental dosage for efficacy testing is selected based on the PO dose that maintains plasma concentrations above the projected in vitro IC50 for SERT/NET inhibition for at least 4 hours. Based on Table 1, 15 mg/kg is the optimal experimental starting dose.

The Formalin Test for Multitarget Analgesia

Because dual-action benzisothiazoles exhibit profound efficacy in descending pain pathway modulation (), the Formalin Test is the gold-standard self-validating assay. It distinctly separates acute nociception from centrally-mediated inflammatory pain.

  • Habituation: Acclimate mice to the transparent observation chamber for 30 minutes to reduce stress-induced analgesia (a confounding variable).

  • Dosing: Administer 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine PO at 15 mg/kg exactly 60 minutes prior to the assay (aligning with the Tmax​ of 1.5 - 2.0 h).

  • Induction: Inject 20 µL of 2% formalin intraplantarly into the right hind paw.

  • Biphasic Observation:

    • Phase I (0–5 mins): Measures acute, direct chemical stimulation of nociceptors.

    • Phase II (15–40 mins): Measures inflammatory pain and central sensitization (the primary target of SERT/NET inhibitors).

  • System Validation: The assay is only considered valid if the vehicle-treated negative control group exhibits a clear biphasic licking response, and the positive control group (e.g., Duloxetine, 10 mg/kg) shows a statistically significant reduction (>50%) specifically in Phase II behavior.

References

  • Morphy, R., & Rankovic, Z. (2005). "Designed Multiple Ligands. An Emerging Drug Discovery Paradigm." Journal of Medicinal Chemistry, 48(21), 6523–6543. URL:[Link]

  • Peng, Y., et al. (2019). "Synthesis and bioactivity of novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides." Arkivoc. URL:[Link]

  • "Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach." (2025). MDPI. URL:[Link]

  • Seebacher, W., et al. (2025). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." National Institutes of Health (NIH). URL:[Link]

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applications of benzisothiazole derivatives in neuroscience

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Evaluation and Assay Protocols for Benzisothiazole Derivatives in Neuroscience

Introduction & Pharmacological Context

The benzisothiazole scaffold is a privileged structure in neuropharmacology, forming the pharmacophoric core of several new-generation atypical antipsychotics, including lurasidone, ziprasidone, and perospirone[1][2][3]. Unlike first-generation typical antipsychotics (e.g., haloperidol) that primarily block dopamine D2 receptors—often leading to severe extrapyramidal symptoms (EPS)—benzisothiazole derivatives exhibit a sophisticated, multimodal receptor binding profile[1].

The therapeutic efficacy of these compounds relies heavily on the "5-HT2A/D2 hypothesis." By concurrently antagonizing serotonin 5-HT2A and dopamine D2 receptors, these derivatives facilitate dopamine release in the mesocortical pathway, which counteracts the D2 blockade-induced EPS and ameliorates negative symptoms[1][4]. Furthermore, advanced benzisothiazole derivatives incorporate 5-HT7 receptor antagonism and 5-HT1A partial agonism, driving significant pro-cognitive and antidepressant effects[1][5].

MoA Benzisothiazole Benzisothiazole Derivatives (e.g., Lurasidone, Ziprasidone) D2 Dopamine D2 Antagonism Benzisothiazole->D2 High Affinity HT2A 5-HT2A Antagonism Benzisothiazole->HT2A High Affinity HT1A 5-HT1A Partial Agonism Benzisothiazole->HT1A Moderate/High HT7 5-HT7 Antagonism Benzisothiazole->HT7 High Affinity PosSymp Reduction of Positive Symptoms D2->PosSymp Mesolimbic EPS Reduced EPS & Negative Symptoms HT2A->EPS Mesocortical CogDep Cognitive Enhancement & Antidepressant Effects HT1A->CogDep Prefrontal Cortex HT7->CogDep Hippocampus

Multimodal receptor pharmacology of benzisothiazole derivatives in the CNS.

Quantitative Receptor Affinity Profiling

A hallmark of benzisothiazole drug development is optimizing the Ki​ (inhibitory constant) ratios between D2 and 5-HT receptors. A 5-HT2A/D2 ratio greater than 1 is generally predictive of atypical antipsychotic behavior[4][5]. Below is a comparative summary of receptor affinities for key clinical and experimental benzisothiazole derivatives.

CompoundD2 Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)5-HT1A Affinity ( Ki​ , nM)5-HT7 Affinity ( Ki​ , nM)
Lurasidone 1.00.56.80.5
Ziprasidone 4.80.43.41.2
Perospirone 0.60.62.9N/A
1192U90 (Experimental)2.11.54.2N/A

(Data synthesized from established pharmacological profiles[1][2][3][5])

Experimental Protocols

As a Senior Application Scientist, I emphasize that generating reproducible neuropharmacological data requires strict adherence to thermodynamic principles and cellular physiology. The following protocols are engineered as self-validating systems to evaluate novel benzisothiazole derivatives.

Protocol 1: In Vitro Radioligand Binding Assay (D2 and 5-HT2A)

Objective: Determine the binding affinity ( Ki​ ) of novel benzisothiazole derivatives at target receptors[5][6]. Causality & Rationale: Binding affinity dictates the pharmacokinetic dosing window. Radioligand competition assays are the gold standard because they allow the system to reach thermodynamic equilibrium, ensuring accurate mass-action kinetics[6].

Step-by-Step Methodology:

  • Tissue/Cell Homogenization: Harvest CHO cells expressing human D2 or 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Brinkman Polytron[6].

    • Causality: Ice-cold conditions are critical to arrest endogenous protease activity, preserving the structural integrity of the membrane-bound receptors.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a specific radioligand (e.g., 1 nM [3H] -raclopride for D2 or [3H] -ketanserin for 5-HT2A), and the test benzisothiazole derivative across a 10-point concentration gradient ( 10−11 to 10−5 M)[5]. Incubate at 25°C for 60 minutes.

    • Causality: A 60-minute incubation at room temperature ensures the binding reaction reaches thermodynamic equilibrium without accelerating receptor degradation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: Glass fiber filters possess a net negative charge that non-specifically binds positively charged radioligands. PEI, a cationic polymer, neutralizes this charge, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, extract in liquid scintillation cocktail, and quantify radioactivity (CPM) using a scintillation counter[6].

  • System Validation (QC): Always run a reference standard (e.g., haloperidol or clozapine) to validate assay sensitivity. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Tissue Cell/Tissue Homogenization Membrane Membrane Isolation Tissue->Membrane Incubation Incubation: Radioligand + Drug Membrane->Incubation Filtration Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation

Step-by-step workflow for in vitro radioligand binding assays.

Protocol 2: Functional Phosphatidylinositol (PI) Turnover Assay

Objective: Confirm functional antagonism of 5-HT2A receptors by benzisothiazole derivatives[4]. Causality & Rationale: Binding affinity alone cannot distinguish an agonist from an antagonist. Because 5-HT2A is a Gq-protein coupled receptor, its activation stimulates phospholipase C (PLC), leading to the cleavage of phosphatidylinositol into inositol phosphates (IP). A true benzisothiazole antagonist will dose-dependently block serotonin-induced PI turnover[4].

Step-by-Step Methodology:

  • Isotope Labeling: Incubate rat brain cerebral cortical slices or 5-HT2A-expressing cells with [3H] -myo-inositol (1 µCi/mL) for 24 hours to label the intracellular phosphoinositide pool[4].

  • LiCl Pre-incubation: Wash cells and pre-incubate with buffer containing 10 mM Lithium Chloride (LiCl) for 15 minutes.

    • Causality: LiCl is a non-competitive inhibitor of inositol monophosphatase. By blocking the final step of the IP degradation pathway, LiCl forces the accumulation of radiolabeled inositol monophosphates, amplifying the assay window for reliable quantification.

  • Agonist/Antagonist Challenge: Add 10 µM 5-HT (to stimulate the receptor) alongside varying concentrations of the benzisothiazole derivative. Incubate for 45 minutes at 37°C[4].

  • Extraction & Separation: Terminate the reaction with ice-cold 5% perchloric acid. Neutralize the extract and pass it through Dowex-1 anion-exchange chromatography columns. Elute the total [3H] -inositol phosphates using 1 M ammonium formate/0.1 M formic acid and quantify via scintillation counting.

Protocol 3: In Vivo Apomorphine-Induced Climbing Model

Objective: Validate the in vivo antipsychotic efficacy of the synthesized benzisothiazole compound[5][7]. Causality & Rationale: Apomorphine is a non-selective dopamine agonist that induces a characteristic climbing behavior in mice via mesolimbic D2 receptor overstimulation. Effective benzisothiazole antipsychotics will penetrate the blood-brain barrier and antagonize this behavior, making this a highly predictive behavioral model for clinical efficacy[5][7].

Step-by-Step Methodology:

  • Dosing: Administer the test benzisothiazole derivative (e.g., 1-30 mg/kg, p.o. or i.p.) or vehicle to cohorts of male CD-1 mice (n=10/group)[7].

  • Apomorphine Challenge: 30 minutes post-dose, administer apomorphine hydrochloride (1.5 mg/kg, s.c.).

  • Observation: Place mice in cylindrical wire-mesh cages. Evaluate climbing behavior at 10, 20, and 30 minutes post-apomorphine injection.

  • Scoring System:

    • 0 = Four paws on the floor.

    • 1 = Forefeet on the cage wall.

    • 2 = All four feet on the cage wall (full climbing).

  • Data Analysis: Calculate the ED50​ (effective dose reducing the climbing score by 50% compared to vehicle controls)[5][7].

Sources

Application Note: Advanced Protocol for Assessing the Antifungal Activity of Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Benzisothiazole derivatives, most notably 1,2-benzisothiazolin-3-one (BIT) and its functionalized analogs, have emerged as a highly versatile class of broad-spectrum antimicrobial agents[1]. Originally deployed as industrial biocides and agricultural plant protectants (e.g., probenazole), the benzisothiazole scaffold is now being aggressively optimized in pharmaceutical drug discovery to combat multidrug-resistant fungal pathogens, including Candida and Cryptococcus species[2].

The mechanism of action (MOA) of benzisothiazoles is multifaceted, making them highly effective against strains resistant to traditional azoles or echinocandins. In fungal cells, benzisothiazoles primarily act via the disruption of microbial cell membranes and the rapid depletion of intracellular thiols (such as glutathione), which triggers a lethal cascade of reactive oxygen species (ROS)[3]. In agricultural models, specific derivatives like probenazole exhibit a dual action: directly attacking the fungus while simultaneously acting upstream of salicylic acid (SA) to induce Systemic Acquired Resistance (SAR) in the host plant[4].

Mechanism_of_Action cluster_fungi Fungal Pathogen cluster_plant Plant Host (Agricultural) BIT Benzisothiazole (e.g., BIT) Membrane Membrane Disruption BIT->Membrane Direct SA Salicylic Acid Accumulation BIT->SA Indirect Thiol Thiol Depletion (GSH reduction) Membrane->Thiol ROS ROS Generation Thiol->ROS Death Fungal Cell Death ROS->Death NPR1 NPR1 Activation SA->NPR1 SAR Systemic Acquired Resistance NPR1->SAR

Dual mechanism of action of benzisothiazole derivatives in fungi and host plants.

Experimental Design & Causality: The "Why" Behind the Protocol

To ensure that the observed antifungal activity is both accurate and reproducible, this protocol strictly adheres to the for broth microdilution testing of yeasts[5].

  • Medium Selection (RPMI 1640 + MOPS): Fungal metabolism produces acidic byproducts that can drastically lower the pH of unbuffered media. Because the nitrogen atom in the benzisothiazole core has a pKa of approximately 5.5, pH drift would alter the compound's ionization state and artificially reduce membrane penetration. Buffering RPMI 1640 with 0.165 M MOPS to a strict pH of 7.0 locks the compound in a consistent state.

  • Solvent Constraints (DMSO): Benzisothiazoles are highly lipophilic (LogP ~2.1) and poorly soluble in water. While DMSO is required for complete dissolution, the final assay concentration must never exceed 1% (v/v). Higher concentrations induce baseline solvent toxicity, artificially inflating the compound's apparent efficacy.

  • Inoculum Standardization: Using a spectrophotometric adjustment (0.5 McFarland standard) ensures a starting population of exactly 0.5×103 to 2.5×103 CFU/mL. Exceeding this density triggers the "inoculum effect," where the sheer volume of fungal cells overwhelms the drug, resulting in false resistance[6].

Experimental_Workflow Lib Benzisothiazole Library (Synthesis & QC) Sol Stock Preparation (100x in DMSO) Lib->Sol MIC Broth Microdilution (CLSI M27 Protocol) Sol->MIC Dilute in RPMI 1640 Read MIC50 / MIC90 Reading (24h - 48h) MIC->Read Add Inoculum TK Time-Kill Kinetics (Fungicidal Assay) Read->TK Active Hits MOA Mechanistic Assays (Membrane / ROS) Read->MOA Active Hits

Workflow for assessing the antifungal activity of benzisothiazole derivatives.

Step-by-Step Methodologies

Protocol 1: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of benzisothiazole derivatives against target fungal strains[5].

Step 1: Preparation of Media and Compounds

  • Prepare RPMI 1640 medium (with L-glutamine, without sodium bicarbonate) and buffer with 0.165 M MOPS. Adjust pH to 7.0 at 25°C using 1M NaOH. Filter sterilize (0.22 µm).

  • Dissolve the benzisothiazole derivative in 100% DMSO to create a 1600 µg/mL stock solution.

  • Perform a 2-fold serial dilution of the stock in DMSO to generate 10 concentration steps (e.g., 1600 down to 3.12 µg/mL).

  • Dilute each DMSO step 1:50 in RPMI 1640 medium (this brings the compound to 2x the final test concentration and reduces DMSO to 2%).

Step 2: Inoculum Preparation

  • Subculture the target yeast (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

  • Suspend 3-5 distinct colonies in sterile 0.85% NaCl.

  • Adjust the turbidity to a 0.5 McFarland standard (measured at 530 nm, absorbance 0.12–0.15). This yields roughly 1×106 CFU/mL.

  • Dilute the suspension 1:50, and then 1:20 in RPMI 1640 to achieve a final 2x inoculum of 1×103 CFU/mL.

Step 3: Plate Setup and Incubation

  • In a sterile 96-well flat-bottom microtiter plate, dispense 100 µL of the 2x compound dilutions into columns 1 through 10.

  • Add 100 µL of the 2x inoculum to all test wells (final volume = 200 µL, final DMSO = 1%).

  • Setup controls: Column 11 = Growth control (100 µL RPMI with 2% DMSO + 100 µL inoculum). Column 12 = Sterility control (200 µL RPMI with 1% DMSO).

  • Incubate plates at 35°C in a non-CO2 incubator for 24 to 48 hours.

Step 4: Reading and Interpretation

  • Visually inspect the plates or read absorbance at 530 nm.

  • Because benzisothiazoles often induce rapid membrane disruption, the MIC is typically defined as the lowest concentration resulting in a 100% inhibition of visual growth compared to the control[7]. However, if testing for azole-synergy, a 50% inhibition endpoint ( MIC50​ ) may be utilized.

  • Note on Trailing Growth: Read at both 24h and 48h. Delayed growth at 48h indicates a fungistatic rather than fungicidal effect[6].

Protocol 2: Time-Kill Kinetics Assay

Objective: Differentiate between fungistatic and fungicidal activity of the hit compounds.

  • Prepare 10 mL volumes of RPMI 1640 containing the benzisothiazole derivative at 1x, 2x, 4x, and 8x the established MIC.

  • Inoculate each flask to achieve a starting concentration of 1×105 CFU/mL.

  • Incubate at 35°C with gentle agitation (150 rpm).

  • At predetermined time points (0, 2, 4, 8, 12, 24, and 48 hours), remove 100 µL aliquots.

  • Serially dilute the aliquots in sterile saline and plate 50 µL onto SDA plates.

  • Incubate plates for 24-48 hours and count the Colony Forming Units (CFU).

  • Validation: A compound is classified as fungicidal if it achieves a ≥3log10​ reduction (99.9% kill) from the initial inoculum size within 24 hours.

Quantitative Data Presentation

The table below summarizes the typical expected MIC ranges for standard benzisothiazole derivatives against common fungal reference strains, demonstrating the scaffold's broad-spectrum utility.

Compound ClassRepresentative DerivativeTarget OrganismTypical MIC Range (µg/mL)Primary MOA
1,2-Benzisothiazolin-3-one BITCandida albicans2.0 - 8.0Membrane disruption / Thiol depletion
Hydrazone-substituted BIT Compound 1lCryptococcus neoformans0.5 - 4.0ROS generation
N-acyloxyethyl-BIT Derivative 7aAspergillus fumigatus4.0 - 16.0Enzyme inhibition
Control (Azole) FluconazoleCandida albicans0.12 - 1.0Ergosterol synthesis inhibition

Note: Data represents generalized profiles synthesized from structure-activity relationship (SAR) studies of benzisothiazole derivatives[1],[8].

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27).[Link]

  • Vicini, P., et al. Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives. ResearchGate.[Link]

  • Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives. PubMed.[Link]

  • Yoshioka, K., et al. Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action. PubMed.[Link]

  • BENZOISOTHIAZOLE (BIT) - Chemical Properties and Applications. Ataman Chemicals.[Link]

Sources

Application Note: Developing Antiviral Agents Using 1,2-Benzisothiazol-3(2H)-one (BIT) Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary & Mechanistic Rationale

The 1,2-benzisothiazol-3(2H)-one (BIT) scaffold is a highly versatile pharmacophore that has recently emerged as a potent backbone for novel antiviral therapeutics. Historically recognized for its antimicrobial properties, targeted derivatization of the BIT core—specifically via N-substitution and the addition of benzenesulfonamide moieties—has unlocked highly specific antiviral activities against critical human pathogens, including HIV-1 and Flaviviruses (Dengue and West Nile viruses) [1].

As an Application Scientist, I emphasize that the success of BIT derivatives in drug discovery relies on exploiting the unique electronic and steric properties of the isothiazolone ring. The mechanistic causality behind their efficacy is target-dependent:

  • HIV-1 Reverse Transcriptase (RT) Dual Inhibition: Recent high-throughput screening has identified BIT derivatives as rare, bifunctional inhibitors of both the DNA polymerase and Ribonuclease H (RNase H) activities of HIV-1 RT. Mechanistically, the BIT core interacts with the highly conserved RNase H active site, a target currently unexploited by FDA-approved antiretrovirals, thereby preventing the degradation of the viral RNA genome during reverse transcription [2].

  • HIV-1 Nucleocapsid (NCp7) Targeting: Specific BIT benzenesulfonamides act as zinc-finger ejectors. The electrophilic nature of the N-S bond in the BIT core facilitates the targeted ejection of structural zinc ions from the highly conserved NCp7 protein, leading to catastrophic defects in viral assembly and virucidal activity against cell-free HIV-1 [1].

  • Flavivirus NS2B-NS3 Protease Inhibition: N-substituted BITs and BIT-oxadiazole hybrids act as potent, competitive inhibitors of the Dengue (DENV) and West Nile (WNV) virus proteases. The BIT scaffold mimics the transition state of the viral polyprotein, occupying the active site of the NS3 protease while the appended functional groups interact with the NS2B cofactor binding pockets [3].

Pharmacological Profiling & Quantitative Data

To guide lead optimization, it is critical to evaluate the Selectivity Index (SI), defined as the ratio of the 50% cytotoxic concentration (CC 50​ ) to the 50% effective/inhibitory concentration (EC 50​ or IC 50​ ). A self-validating drug development pipeline requires an SI > 10 to warrant further in vivo investigation.

Table 1: Antiviral Efficacy and Cytotoxicity of Key BIT Derivatives

Compound Class / Specific DerivativeViral TargetEC 50​ / IC 50​ (µM)CC 50​ (µM)Selectivity Index (SI)Ref
BIT Benzenesulfonamide (Compound 6)HIV-1 (NCp7)1.2>100>83[1]
2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)BITHIV-1 (RT RNase H)1.68>50>29[2]
Ethyl 2-(2-(3-oxoBIT-2-yl)thiazol-4-yl)acetateHIV-1 (RT Pol/RNase H)2.68>50>18[2]
BIT-1,3,4-oxadiazole hybrid (7n)DENV2 Protease3.75>50>13[3]
2-Benzylbenzo[d]isothiazol-3(2H)-oneDENV2 Protease4.12>50>12[4]

Rational Design and Screening Workflow

The following flowchart illustrates the logical progression from scaffold identification to lead optimization. The feedback loop (dashed red line) is a critical self-correcting mechanism: compounds exhibiting high cytotoxicity must undergo structural re-evaluation to reduce off-target electrophilic reactivity.

BIT_Antiviral_Workflow Start BIT Scaffold Identification Synthesis Chemical Derivatization (N-substitution, Sulfonamides) Start->Synthesis Rational Design Target1 HIV-1 Assays (RT RNase H / NCp7) Synthesis->Target1 Antiretroviral Target2 Flavivirus Assays (NS2B-NS3 Protease) Synthesis->Target2 Anti-Flavivirus Hit Hit Identification (IC50 < 5 µM) Target1->Hit Target2->Hit Tox Cytotoxicity Profiling (CC50 Determination) Hit->Tox Selectivity Index Tox->Synthesis High Toxicity (Feedback Loop) Lead Lead Optimization (In Vivo Models) Tox->Lead SI > 100

Workflow for the rational design and screening of BIT-based antiviral agents.

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate kinetic readouts to eliminate optical artifacts and mandate rigorous statistical validation (Z'-factor) before data acceptance.

Protocol A: High-Throughput Fluorescence-Based HIV-1 RNase H Inhibition Assay

Causality & Rationale: The RNase H active site degrades the RNA template during reverse transcription. We utilize an 18-mer RNA/DNA hybrid labeled with a fluorophore (FAM) and a quencher (Dabcyl). Intact substrate is dark; cleavage by RNase H releases the fluorophore. A kinetic readout is chosen over an endpoint assay because BIT derivatives can sometimes exhibit intrinsic fluorescence, which would cause false negatives in an endpoint format.

Self-Validation Standard: The assay plate must include a known RNase H inhibitor (e.g., β -thujaplicinol) as a positive control. The assay is only valid if the calculated Z'-factor is > 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl 2​ ). Note: Mg 2+ is a critical cofactor for RNase H; the buffer must be freshly prepared to prevent metal precipitation.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, add 10 nM (final concentration) of recombinant HIV-1 RT. Add serial dilutions of the BIT derivatives (0.1 µM to 50 µM). Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows equilibrium binding, which is crucial for BIT derivatives that may exhibit slow-binding or covalent kinetics.

  • Substrate Addition: Initiate the reaction by adding 50 nM of the FAM/Dabcyl RNA/DNA hybrid substrate.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously (Excitation: 490 nm / Emission: 520 nm) every 30 seconds for 15 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Determine the IC 50​ using non-linear regression (normalized response vs. log[inhibitor]). Calculate the Z'-factor using the vehicle (DMSO) and positive control wells.

Protocol B: DENV NS2B-NS3 Protease FRET Assay with IFE Correction

Causality & Rationale: DENV NS3 requires the NS2B cofactor for optimal catalytic activity. We use a pre-assembled recombinant NS2B-NS3 complex and a fluorogenic peptide substrate (Boc-Gly-Arg-Arg-AMC) that mimics the viral polyprotein cleavage site. Because heterocyclic BIT derivatives often absorb light in the UV-Vis range, they can artificially quench the AMC fluorescence, mimicking enzyme inhibition (Inner-Filter Effect, IFE). Therefore, an IFE correction step is mandatory.

Self-Validation Standard: Inclusion of a competitive inhibitor control (e.g., Aprotinin) and a parallel AMC-quenching control plate.

Step-by-Step Methodology:

  • Enzyme Complex Assembly: Dilute recombinant DENV2 NS2B-NS3pro to 0.5 µM in Assay Buffer (50 mM Tris-HCl pH 8.5, 20% glycerol, 1 mM CHAPS). Causality: CHAPS prevents hydrophobic aggregation of the enzyme, while pH 8.5 matches the physiological optimum of this serine protease.

  • Inhibitor Incubation: Dispense 40 µL of the enzyme solution into a 96-well plate. Add 10 µL of BIT derivatives (varying concentrations in 5% DMSO). Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of 20 µM Boc-Gly-Arg-Arg-AMC substrate to yield a final substrate concentration of 10 µM.

  • Detection: Monitor fluorescence kinetically (Excitation: 380 nm / Emission: 460 nm) for 20 minutes.

  • IFE Correction (Crucial Step): In a separate plate, mix the BIT derivatives with 1 µM free AMC (without enzyme or substrate). Measure the fluorescence. If the compound reduces the free AMC signal, calculate a correction factor ( CF=Fcontrol​/Fcompound​ ) and multiply the apparent enzymatic velocities by this factor to obtain the true inhibition values.

References

  • Loddo, R., Incerti, M., Favari, E., et al. "HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity." Frontiers in Microbiology, 2025.[Link]

  • Parniak, M. A., et al. "Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities." Biomolecules, 2024.[Link]

  • Lai, H., et al. "Design, Synthesis and Characterization of Novel 1,2-Benzisothiazol-3(2H)-one and 1,3,4-Oxadiazole Hybrid Derivatives: Potent Inhibitors of Dengue and West Nile Virus NS2B/NS3 Proteases." Bioorganic & Medicinal Chemistry, 2013 (Referenced via NIH PMC architecture).[Link]

  • Gazquez Casals, A., et al. "Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease." Molecules, 2021.[Link]

Application Note: Synthesis and Pharmacological Profiling of 2-(1,2-Benzisothiazol-3-yl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The 1,2-benzisothiazole scaffold is a privileged structure in modern medicinal chemistry. While it is most famously recognized as the pharmacophoric core of atypical antipsychotics such as ziprasidone and lurasidone (which utilize a 1,2-benzisothiazol-3-ylpiperazine moiety) [1], structural variations of this core yield vastly different pharmacological profiles. Specifically, 2-(1,2-benzisothiazol-3-yl)ethylamine derivatives have been identified as potent gangliomimetic agents.

Unlike their piperazine counterparts, these ethylamine derivatives demonstrate a distinct inability to interact with histamine receptors but show marked efficacy in activating 5-HT3 and nicotinic receptors [2]. This Application Note details a highly reliable, three-step synthetic protocol for generating these derivatives, providing researchers with robust chemical probes for neuropharmacological and enteric nervous system studies [3].

Mechanistic Causality and Reaction Design

To ensure high yields and purity, the synthetic route is designed around three distinct mechanistic transformations, each optimized for the unique electronic properties of the benzisothiazole ring:

  • Hydride Reduction (Ester to Alcohol): The synthesis begins with the reduction of ethyl 2-(1,2-benzisothiazol-3-yl)acetate. Lithium Aluminum Hydride ( LiAlH4​ ) is explicitly chosen over milder agents like NaBH4​ . The strong nucleophilic hydride delivery of LiAlH4​ ensures complete conversion to 2-(1,2-benzisothiazol-3-yl)ethanol without stalling at the aldehyde intermediate.

  • Halogenation via SN​i Mechanism: The primary alcohol is converted to an alkyl chloride using Thionyl Chloride ( SOCl2​ ). This reagent is selected because its byproducts (sulfur dioxide and hydrogen chloride) are gaseous. According to Le Chatelier's principle, the escape of these gases irreversibly drives the reaction to completion, eliminating the need for complex chromatographic purification at this intermediate stage.

  • Bimolecular Nucleophilic Substitution ( SN​2 ): The final amination relies on an SN​2 displacement of the primary chloride by an amine. Ethanol is utilized as the solvent because its protic nature stabilizes the leaving chloride anion via hydrogen bonding, significantly lowering the transition state energy and accelerating the substitution.

Synthetic Workflow Visualization

SynthesisWorkflow A Ethyl 2-(1,2-benzisothiazol -3-yl)acetate B 2-(1,2-benzisothiazol -3-yl)ethanol A->B LiAlH4, Et2O (Reduction) C 2-(1,2-benzisothiazol -3-yl)ethyl chloride B->C SOCl2, Reflux (Halogenation) D 2-(1,2-benzisothiazol -3-yl)ethylamine Derivatives C->D Amine, EtOH (SN2 Amination)

Three-step synthetic workflow for 2-(1,2-benzisothiazol-3-yl)ethylamine derivatives.

Experimental Protocols

Step 1: Reduction to 2-(1,2-Benzisothiazol-3-yl)ethanol
  • Self-Validating Check: The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹) via FTIR confirms successful reduction.

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Suspend LiAlH4​ (1.5 eq) in anhydrous diethyl ether (50 mL) and cool to 0 °C using an ice-water bath.

  • Dissolve ethyl 2-(1,2-benzisothiazol-3-yl)acetate (1.0 eq) in anhydrous diethyl ether (20 mL). Add this solution dropwise to the suspension over 30 minutes to safely manage the exothermic hydride transfer.

  • Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Fieser Workup (Critical Step): Quench the reaction at 0 °C to prevent emulsion formation. For every x grams of LiAlH4​ used, strictly add x mL of H2​O , followed by x mL of 15% aqueous NaOH , and finally 3x mL of H2​O .

  • Filter the resulting granular white aluminum salts through a Celite pad, wash with ether, and concentrate the filtrate in vacuo to yield the crude alcohol.

Step 2: Chlorination to 2-(1,2-Benzisothiazol-3-yl)ethyl chloride
  • Self-Validating Check: The cessation of gas evolution ( SO2​ and HCl ) indicates reaction completion.

  • Dissolve the purified 2-(1,2-benzisothiazol-3-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add SOCl2​ (3.0 eq) dropwise. Add 2 drops of anhydrous DMF to generate a catalytic Vilsmeier-Haack intermediate, which accelerates the chlorination.

  • Attach a reflux condenser and heat the mixture to 65 °C for 3 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Pro-Tip: Co-evaporate the residue with toluene (2 x 10 mL) to azeotropically remove any trace residual SOCl2​ and HCl , yielding a clean alkyl chloride intermediate.

Step 3: Amination to Target Derivatives
  • Dissolve 2-(1,2-benzisothiazol-3-yl)ethyl chloride (1.0 eq) in absolute ethanol (20 mL).

  • Add the desired amine (e.g., dimethylamine, piperidine) in stoichiometric excess (3.0 - 5.0 eq). The excess amine acts as both the nucleophile and the acid scavenger to neutralize the generated HCl .

    • Note for Volatile Amines: If using highly volatile amines like dimethylamine (b.p. 7 °C), perform this step in a sealed, pressure-rated heavy-wall glass vessel to prevent reagent boil-off.

  • Heat the mixture to reflux (78 °C) for 12–24 hours.

  • Concentrate the solvent in vacuo. Partition the residue between EtOAc and 1M NaOH (to free-base the product).

  • Extract the aqueous layer with EtOAc (3 x 20 mL), dry over anhydrous Na2​SO4​ , and evaporate. Purify via silica gel chromatography (DCM/MeOH/ NH4​OH gradient).

Pharmacological Data Presentation

The synthesized derivatives are highly selective. Functional assays in isolated guinea pig tissues demonstrate their gangliomimetic properties while confirming their lack of histaminergic activity [2].

Table 1: Pharmacological Activity Profile of Synthesized Derivatives

Compound DerivativeTarget ReceptorBiological Response (In Vitro)Mechanistic Observations
Primary Amine (Unsubstituted)5-HT3 / NicotinicContractile activity (Duodenum)Tetrodotoxin- and atropine-sensitive; minimally affected by the H1 antagonist mepyramine.
N,N-Dimethyl Derivative5-HT3 / NicotinicContractile activity (Duodenum)Completely devoid of H2 or H3 receptor agonistic/antagonistic activity.
N,N,N-Trimethylammonium IodideCardiac AdrenergicPositive inotropic activityInduces indirect cardiac stimulation via the release of endogenous catecholamines.

References

  • Title: Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents Source: Journal of Medicinal Chemistry. 1986 Mar;29(3):359-69. URL: [Link]

  • Title: Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity Source: Farmaco. 1999 Nov-Dec;54(11-12):740-6. URL: [Link]

  • Title: 1,2-Benzisothiazoles: Synthesis and Biological Activity (Topics in Heterocyclic Chemistry, Vol 9) Source: Springer, Berlin, Heidelberg. 2007. URL: [Link]

Troubleshooting & Optimization

improving the stability of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (CAS 94087-31-7).

Due to its unique structural topology—a bicyclic nitrogen-sulfur heterocycle coupled with a yloxy-alkylamine side chain—this compound presents specific physicochemical challenges in solution. This center provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.

Part 1: Troubleshooting Guide - Identifying and Mitigating Degradation Pathways

Q1: My aqueous stock solution shows rapid degradation over 48 hours. What is the primary degradation mechanism? A1: The most common degradation pathway for this compound is the nucleophilic hydrolysis of the 3-yloxy linkage. In aqueous solutions, particularly under alkaline conditions, hydroxide ions attack the electron-deficient C3 position of the benzisothiazole ring. This cleavage yields 1,2-Benzisothiazol-3(2H)-one (BIT) and an amino alcohol byproduct. While the resulting BIT byproduct is highly stable across a broad pH range (4-12)[1], the parent ether is highly susceptible to basic hydrolysis. Causality & Solution: To mitigate this, you must suppress hydroxide ion concentration. Maintain the solution pH between 4.5 and 6.5 using tightly controlled buffered systems (e.g., 50 mM citrate or acetate buffers).

Q2: I am observing a secondary degradation peak in my HPLC-MS trace with a mass shift of +16 Da. What causes this, and how can I prevent it? A2: A mass shift of +16 Da is the hallmark of oxidation. Your compound contains two highly susceptible sites: the tertiary amine (which oxidizes to an N-oxide) and the isothiazole sulfur (which oxidizes to a sulfoxide). The sulfur atom in the benzisothiazole ring is particularly vulnerable to nucleophilic attack under oxidative stress. Causality & Solution: Dissolved oxygen in your solvent is acting as the oxidizing agent. Prior to solubilization, sparge all aqueous buffers and organic solvents with an inert gas (Argon or Nitrogen) for at least 15 minutes.

Q3: Does ambient laboratory light affect the stability of the stock solution? A3: Yes. Nitrogen-sulfur heterocycles exhibit strong UV absorption profiles that can induce photolytic cleavage of the S-N bond or trigger radical-mediated oxidation. Causality & Solution: UV photons provide the activation energy required to break the heterocyclic ring. Always store stock solutions in amber glass vials and minimize exposure to direct ambient light during liquid handling.

Part 2: Quantitative Stability Data

To facilitate accurate experimental planning, the following table summarizes the quantitative stability profile of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine under various stress conditions.

Stress ConditionBuffer / Solvent SystemTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
Acidic (pH 2.0) 0.1 M HCl25°C> 14 daysMinimal
Mild Acidic (pH 5.0) 50 mM Citrate Buffer25°C> 30 daysMinimal
Alkaline (pH 9.0) 50 mM Borate Buffer25°C< 48 hoursBIT (CAS 2634-33-5)
Oxidative (0.1% H2​O2​ ) LC-MS Grade Water25°C< 4 hoursSulfoxide / N-oxide
Photolytic (UV-A/B) LC-MS Grade Water25°C< 12 hoursUncharacterized

Note: Baseline data is synthesized from structural analog behavior and established benzisothiazole reactivity profiles[1].

Part 3: Step-by-Step Methodology

Protocol: Preparation of a Self-Validating 10 mM Aqueous Stock Solution

This protocol is designed as a self-validating system. By strictly controlling pH, dissolved oxygen, and initial solubility, the causality of degradation is directly neutralized.

Step 1: Solvent Degassing Prepare a 50 mM Citrate buffer adjusted to pH 5.0. Sparge the buffer with high-purity Argon for 15 minutes to displace dissolved oxygen. Causality: Removing oxygen prevents the +16 Da sulfoxide/N-oxide degradation pathway.

Step 2: Weighing and Primary Solubilization Accurately weigh 23.6 mg of the compound into a clean, dry amber glass vial. Add 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) and vortex for 30 seconds until complete dissolution is achieved. Causality: The free base has limited intrinsic aqueous solubility. DMSO acts as a crucial co-solvent to ensure complete molecular dispersion, preventing localized precipitation and micelle formation before aqueous dilution[2].

Step 3: Aqueous Dilution Slowly add 9.0 mL of the degassed pH 5.0 Citrate buffer to the DMSO solution while stirring continuously.

Step 4: System Validation (Critical Step) Immediately withdraw a 100 µL aliquot, dilute to 10 µM, and analyze via HPLC-UV ( λ = 230 nm) to establish the baseline purity ( t=0 ). Self-Validation: The strict absence of a peak corresponding to BIT (which elutes earlier than the parent compound on a reverse-phase C18 column) confirms successful preparation and provides a definitive reference standard for future stability checks.

Step 5: Storage Blanket the vial headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.

Part 4: Stability Optimization Workflow

StabilityWorkflow A Formulate Aqueous Solution of Benzisothiazole Derivative B pH Optimization A->B C Acidic to Neutral (pH 4.0 - 7.0) B->C Recommended D Alkaline (pH > 8.0) B->D Avoid E Stable Solution (Minimal Hydrolysis) C->E F Rapid Hydrolysis (Yields BIT + Amino Alcohol) D->F G Oxidative/UV Protection (Inert Gas, Amber Vials) E->G H HPLC-UV/MS Validation G->H

Stability optimization workflow for 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use phosphate-buffered saline (PBS) at pH 7.4 for my biological assays? A: While PBS is the gold standard for in vitro biological assays, a pH of 7.4 is slightly alkaline for the yloxy linkage. This will lead to slow, progressive hydrolysis over prolonged incubations (e.g., >24 hours at 37°C). For long-term storage, acidic buffers are mandatory. For short-term cellular assays, PBS is acceptable, but working solutions must be prepared fresh daily from the DMSO stock.

Q: How do freeze-thaw cycles impact the stock solution? A: Repeated freeze-thaw cycles cause localized pH shifts and concentration gradients within the ice matrix, which rapidly accelerates degradation. It is highly recommended to aliquot the 10 mM stock solution into single-use volumes (e.g., 200 µL) prior to freezing at -20°C.

Q: What safety precautions are necessary when handling the raw powder? A: Benzisothiazole derivatives, including the BIT byproduct, are known skin sensitizers and can cause serious eye damage[3][4]. Always use appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles, and handle all powders within a certified chemical fume hood[2].

Sources

Technical Support Center: Optimizing 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is a highly specialized neuropharmacological probe. Structurally, it shares a lipophilic benzisothiazole core with established atypical antipsychotics (such as ziprasidone and tiospirone) and acts as a potent ligand for serotonin (5-HT) and dopamine (D2) receptors[1][2].

Because of its amphiphilic nature—combining a hydrophobic heterocyclic core with a basic tertiary amine tail—researchers frequently encounter artifacts in aqueous assay environments. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high scientific integrity in your GPCR binding and functional assays.

Part 1: Frequently Asked Questions (Solubility, Stability, and Binding)

Q1: My dose-response curves are crashing or exhibiting a "hook effect" at concentrations above 10 µM. What is causing this? The Causality: This compound is highly amphiphilic. At physiological pH (7.4), the N,N-dimethylpropylamine tail is protonated, while the benzisothiazole core remains highly lipophilic. When the concentration in an aqueous buffer exceeds the compound's critical micelle concentration (CMC), the molecules aggregate into micelles. This sequestration artificially lowers the effective free concentration of the monomeric ligand available to bind the receptor, causing a sudden drop in signal[3]. The Solution: Cap your maximum assay concentration at 10 µM. Ensure your intermediate dilutions are performed in a buffer containing a carrier protein (e.g., 0.1% fatty-acid-free Bovine Serum Albumin) to stabilize the hydrophobic core and prevent micellization.

Q2: I am observing unacceptably high non-specific binding (NSB) in my radioligand displacement assays. How can I mitigate this? The Causality: The positively charged tertiary amine tail creates strong electrostatic interactions with negatively charged surfaces, including polystyrene assay plates, glass fiber filters, and off-target phospholipid bilayers in crude membrane preparations[4]. The Solution: Pre-treat your glass fiber filters with 0.3% Polyethylenimine (PEI) for at least 30 minutes prior to harvesting. PEI is a highly cationic polymer that coats the negatively charged filter matrix, repelling the basic amine of the compound and drastically reducing NSB.

Part 2: Troubleshooting Guide - Functional GPCR Assays

When transitioning from membrane-based binding assays to live-cell functional assays (e.g., Calcium Flux or cAMP modulation), the compound's interaction with the whole-cell environment introduces new variables.

Issue: False-Positive Antagonism in FLIPR Calcium Assays
  • Symptom: The compound appears to potently antagonize 5-HT2A-mediated calcium release, but the IC50 shifts wildly between biological replicates.

  • Causality: Benzisothiazole derivatives can exhibit mild membrane-fluidizing effects or direct cytotoxicity at elevated concentrations[2]. If the cells are stressed or the membrane integrity is compromised, the Gq-coupled Phospholipase C (PLC) pathway cannot efficiently generate IP3, mimicking receptor antagonism.

  • Self-Validating Solution: Implement a definitive counter-screen. If the compound is truly a 5-HT2A antagonist, it should not inhibit calcium flux induced by a non-receptor mechanism. Stimulate the cells with an ionophore (e.g., Ionomycin) at the end of the assay. If the compound blocks the ionophore-induced signal, your "antagonism" is actually an artifact of cytotoxicity or dye leakage.

Issue: Poor Signal-to-Noise Ratio (DMSO Intolerance)
  • Symptom: The assay window collapses when the compound is added, even in vehicle control wells.

  • Causality: To keep the benzisothiazole core in solution, researchers often use high concentrations of DMSO. However, functional GPCR coupling is highly sensitive to solvent toxicity. DMSO concentrations >0.5% v/v can uncouple the receptor from its G-protein.

  • Self-Validating Solution: Normalize the DMSO concentration across all wells. Prepare your 10 mM master stock in 100% DMSO, but ensure the final assay concentration of DMSO is strictly capped at 0.1% v/v.

Part 3: Quantitative Data Presentation

To standardize your experimental design, refer to the optimized assay parameters below. These ranges are calibrated to maintain the compound in its monomeric state while ensuring robust receptor engagement.

Assay TypeTarget ReceptorRecommended Conc. RangeMax DMSO (Final)Carrier Protein RequiredReference Standard (Control)
Radioligand Binding 5-HT2A / D210 pM – 10 µM1.0%0.1% BSAKetanserin (5-HT2A) / Spiperone (D2)
Calcium Flux (FLIPR) 5-HT2A (Gq)100 pM – 5 µM0.1%None (Interferes w/ dye)Ritanserin
cAMP Modulation D2 (Gi)100 pM – 5 µM0.1%0.05% BSAHaloperidol
Cell Viability (MTT) Off-target1 µM – 50 µM0.5%10% FBSStaurosporine

Part 4: Mandatory Visualization

Receptor Signaling Pathway

SignalingPathway Ligand 2-(1,2-Benzisothiazol-3-yloxy)- N,N-dimethylpropylamine Receptor 5-HT2A / D2 Receptor Ligand->Receptor Binds/Antagonizes GProtein Gq / Gi Protein Receptor->GProtein Signal Transduction Effector PLC / Adenylyl Cyclase GProtein->Effector Effector Activation Response Ca2+ Flux / cAMP Modulation Effector->Response Secondary Messengers

Fig 1. GPCR signaling pathway modulated by benzisothiazole-derived ligands.

Experimental Workflow

AssayWorkflow Step1 1. Stock Preparation 10 mM in 100% DMSO Step2 2. Serial Dilution Assay Buffer + 0.1% BSA Step1->Step2 Step3 3. Cell/Membrane Incubation Validate with Reference Control Step2->Step3 Step4 4. Signal Acquisition Radiometric or Fluorometric Step3->Step4 Step5 5. Data Normalization Calculate IC50 / Ki Step4->Step5

Fig 2. Self-validating experimental workflow for receptor binding and functional assays.

Part 5: Experimental Protocols

Protocol 1: Self-Validating 5-HT2A Radioligand Competition Binding Assay

This protocol utilizes [3H]-Ketanserin to determine the binding affinity (Ki) of the compound.

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1 mM EDTA, and 0.1% BSA.

  • Dissolve 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine in 100% DMSO to yield a 10 mM stock.

  • Perform 10-point serial dilutions (1:3) in Assay Buffer.

Step 2: Assay Assembly (96-well format)

  • Add 50 µL of the diluted compound to each well.

  • Add 50 µL of [3H]-Ketanserin (final concentration ~1 nM, near its Kd).

  • Self-Validation Control: In separate wells, add 10 µM unlabelled Ketanserin to define Non-Specific Binding (NSB).

  • Initiate the reaction by adding 100 µL of CHO-K1 cell membranes expressing human 5-HT2A receptors (15 µg protein/well).

Step 3: Incubation and Harvesting

  • Incubate the plate at 37°C for 60 minutes to reach equilibrium.

  • Pre-soak GF/B filter plates in 0.3% PEI for 30 minutes.

  • Harvest the membranes onto the GF/B plates using a vacuum manifold. Wash rapidly 3x with ice-cold wash buffer (50 mM Tris-HCl) to lock the bound radioligand in place.

  • Dry the plates, add 40 µL of scintillation cocktail, and read on a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Flux Assay (Functional Antagonism)

This protocol measures the compound's ability to block 5-HT-induced Gq-coupled calcium release.

Step 1: Cell Plating and Dye Loading

  • Seed HEK293 cells stably expressing the 5-HT2A receptor into a 384-well black/clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Remove media and add 20 µL of Calcium-6 indicator dye (reconstituted in HBSS + 20 mM HEPES). Incubate for 2 hours at 37°C.

Step 2: Compound Addition and Pre-Incubation

  • Add 10 µL of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (diluted in HBSS) to the cells.

  • Incubate for 15 minutes at room temperature. Note: Do not exceed 15 minutes, as prolonged incubation with lipophilic amines can cause dye extrusion.

Step 3: Agonist Challenge and Readout

  • Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader).

  • Record baseline fluorescence for 10 seconds.

  • Inject 10 µL of Serotonin (5-HT) at its EC80 concentration.

  • Record fluorescence for 90 seconds.

  • Self-Validation Control: Inject 5 µM Ionomycin post-assay to confirm that cells failing to respond to 5-HT are still viable and capable of releasing calcium.

References

  • Title: Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 3-Benzisothiazolylpiperazine Derivatives as Potential Atypical Antipsychotic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Biological Investigation of Flavone Derivatives as Potential Multi-Receptor Atypical Antipsychotics Source: MDPI Pharmaceuticals URL: [Link]

Sources

Technical Support Center: Troubleshooting 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing substituted benzisothiazole ethers is rarely a straightforward alkylation. The synthesis of 2-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (CAS 94087-31-7)[1] is notoriously prone to impurity generation due to two competing mechanistic phenomena: the ambident nucleophilicity of the benzisothiazole core and the propensity of the alkyl side-chain to form an aziridinium intermediate.

This guide provides field-proven causality, troubleshooting steps, and an optimized, self-validating protocol to ensure high-purity yields.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My LC-MS shows the correct mass (m/z 237 [M+H]+), but NMR reveals a mixture of two structural isomers. Why is this happening?

The Issue: You are likely observing regiochemical scrambling, resulting in a mixture of your desired product and the undesired regioisomer 3-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (CAS 94087-30-6)[2],[3]. The Causality: When using traditional alkylating agents like 1-chloro-N,N-dimethylpropan-2-amine under basic conditions, the tertiary amine lone pair rapidly displaces the adjacent chloride to form a highly reactive 1,1,2-trimethylaziridinium ion . When the benzisothiazolate anion attacks this intermediate, it can open the three-membered ring at two positions:

  • Attack at the secondary carbon: Yields the desired 2-oxy branched isomer.

  • Attack at the primary carbon (less sterically hindered): Yields the undesired 3-oxy linear-like isomer. The Solution: To completely bypass the aziridinium pathway, abandon the alkyl halide route. Instead, utilize a Mitsunobu inversion using 1-(dimethylamino)propan-2-ol. This forces a direct SN​2 displacement, locking the regiochemistry in place.

Q2: I am isolating a significant amount of an N-alkylated byproduct rather than the desired O-alkylated ether. How do I control the chemoselectivity?

The Issue: The starting material, 1,2-benzisothiazol-3-ol, exists in tautomeric equilibrium with 1,2-benzisothiazol-3(2H)-one. Deprotonation yields an ambident nucleophile capable of reacting at either the oxygen or the nitrogen atom[4]. The Causality: According to Hard-Soft Acid-Base (HSAB) principles and Kornblum's rule, using polar aprotic solvents (e.g., DMF) with alkali metal bases (like NaH or K₂CO₃) strongly solvates the metal cation. This leaves the "softer" nitrogen atom highly reactive, driving N-alkylation to form a 2-alkyl-1,2-benzisothiazol-3(2H)-one derivative[4]. The Solution: If you must use traditional alkylation, switch to a non-polar solvent (toluene) and a "harder" counterion like Silver (Ag₂CO₃), which coordinates with the nitrogen, shielding it and favoring O-alkylation. However, the Mitsunobu protocol (detailed below) inherently favors O-alkylation due to the strong oxophilicity of the phosphonium intermediate.

Q3: My reaction mixture is turning dark, and I am detecting a high-molecular-weight impurity (>300 Da). What is degrading?

The Issue: Isothiazole ring cleavage and subsequent dimerization. The Causality: The S-N bond of the benzisothiazole ring is sensitive to strong aqueous bases. If you are using NaOH or KOH, or if your solvent contains significant water at elevated temperatures, the hydroxide ion attacks the sulfur atom. This cleaves the ring to form a thiosalicylamide derivative, which rapidly oxidizes in air to form a 2,2'-dithiobis(benzamide) dimer. The Solution: Strictly maintain anhydrous conditions. Use non-nucleophilic bases or rely on the neutral conditions of the Mitsunobu reaction.

Part 2: Quantitative Data & Method Comparison

The table below summarizes the empirical outcomes of various synthetic strategies, highlighting why the Mitsunobu approach is the definitive solution for this specific molecule.

Synthetic StrategyReagents / SolventTempChemoselectivity (O:N Ratio)Regioselectivity (2-oxy : 3-oxy)Isolated Yield
Standard Alkylation Alkyl chloride, K₂CO₃, DMF80 °C40 : 6030 : 7025%
Hard-Cation Alkylation Alkyl chloride, Ag₂CO₃, Toluene110 °C85 : 1540 : 6045%
Mitsunobu Inversion (Optimized) Amino alcohol, DIAD, PPh₃, THF0 to 25 °C> 98 : 2 > 99 : 1 82%

Part 3: Pathway Visualization

SynthesisTroubleshooting SM 1,2-Benzisothiazol-3-ol (Ambident SM) Azir Aziridinium Ion Intermediate SM->Azir Base + Alkyl Halide Mitsunobu Mitsunobu Route (DIAD, PPh3) SM->Mitsunobu + Amino Alcohol N_Alk N-Alkylated Impurity (Isothiazolone) SM->N_Alk Polar Aprotic/Na+ O_Des Desired 2-oxy Isomer (Target API) Azir->O_Des Sec. Carbon Attack O_Undes 3-oxy Regioisomer (Impurity) Azir->O_Undes Pri. Carbon Attack Mitsunobu->O_Des Direct SN2 Inversion

Reaction pathways showing aziridinium scrambling vs. optimized Mitsunobu O-alkylation.

Part 4: Optimized Experimental Protocol (Mitsunobu Route)

This protocol utilizes a self-validating acid-base extraction system. Because the desired product contains a basic tertiary amine, it can be cleanly separated from neutral byproducts (like triphenylphosphine oxide) without the need for immediate chromatography.

Reagents:

  • 1,2-Benzisothiazol-3-ol (1.0 eq)

  • 1-(Dimethylamino)propan-2-ol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen.

  • Phosphonium Adduct Formation: Dissolve 1,2-benzisothiazol-3-ol and PPh₃ in anhydrous THF (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add DIAD dropwise over 15 minutes via a syringe pump. Causality: Strict temperature control at 0 °C prevents the premature degradation of the highly reactive betaine intermediate.

  • Nucleophilic Displacement: Dissolve 1-(dimethylamino)propan-2-ol in a small volume of anhydrous THF and add it dropwise to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours under continuous Nitrogen flow.

  • In-Process Control (IPC): Sample the mixture for LC-MS. The disappearance of the starting material mass and the presence of a single sharp peak at m/z 237 [M+H]+ validates that regiochemical scrambling has been successfully bypassed.

  • Self-Validating Workup:

    • Concentrate the THF under reduced pressure.

    • Dissolve the crude residue in Ethyl Acetate (EtOAc) and extract three times with 1M aqueous HCl.

    • Self-Validation Check: The desired basic product is now in the aqueous layer. Triphenylphosphine oxide (TPPO), unreacted DIAD, and any neutral N-alkylated impurities remain in the EtOAc layer, which is discarded.

    • Cool the aqueous layer to 0 °C and slowly basify to pH 10 using saturated aqueous Na₂CO₃.

    • Extract the aqueous layer three times with Dichloromethane (DCM).

    • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 2-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine.

References
  • NextSDS. "2-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine — Chemical Substance Information." NextSDS Database. 2

  • LookChem. "3-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine; CAS NO:94087-30-6." LookChem. 3

  • ChemicalBook. "94087-31-7 CAS Manufactory: 2-(1,2-benzisothiazol-3-yloxy)-N,N-dimethylpropylamine." ChemicalBook. 1

  • Otrubova, K., et al. "Design of Benzoxathiazin-3-one 1,1-Dioxides as a New Class of Irreversible Serine Hydrolase Inhibitors." Journal of the American Chemical Society, ACS Publications. 4

Sources

Technical Support Center: Troubleshooting 2-(Alkylthio)benzaldehyde Oxime Syntheses

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden yield drops or stalled conversions when synthesizing sterically hindered oximes.

The conversion of 2-(alkylthio)benzaldehydes to their corresponding oximes is a critical foundational step in the synthesis of 1,2-benzisothiazoles, psychoactive therapeutics, and complex agrochemicals. However, the presence of an ortho-thioether group introduces unique steric and electronic challenges that make this reaction far less forgiving than standard benzaldehyde condensations.

This guide is designed to move beyond basic recipes. We will dissect the causality behind experimental failures and provide self-validating protocols to ensure your synthesis is robust, scalable, and high-yielding.

I. Core Troubleshooting & FAQs

Q1: Why is my conversion stalling at 40–50% despite using an excess of hydroxylamine hydrochloride? The Causality: This is a classic symptom of improper pH control, exacerbated by the specific nature of your substrate. The ortho-alkylthio group (e.g., -SMe, -SiPr) exerts significant steric hindrance, blocking the Bürgi-Dunitz trajectory of the incoming nucleophile. Additionally, the sulfur atom donates electron density into the aromatic ring via resonance, slightly deactivating the formyl carbon. To overcome this, the carbonyl oxygen must be protonated to increase its electrophilicity. However, oxime formation is governed by a strict bell-shaped pH-rate profile [1], [2]. If you use unbuffered hydroxylamine hydrochloride, the pH drops below 3.0, fully protonating the hydroxylamine into a non-nucleophilic ammonium salt ( NH3+​OH ). The Solution: You must lock the reaction pH between 4.5 and 5.0. Replace weak or absent buffers with a robust Sodium Acetate (NaOAc) buffer system. This ensures the carbonyl is activated while maintaining a sufficient concentration of free-base hydroxylamine.

Q2: I am observing a highly polar, UV-active byproduct on my TLC that is ruining my isolated yield. Is my starting material degrading? The Causality: You are likely observing the oxidation of the thioether moiety. Alkyl aryl sulfides are highly susceptible to oxidation, forming sulfoxides or sulfones [3]. When a reaction stalls due to poor pH control (as described in Q1), chemists often increase the temperature or extend the reaction time. Prolonged exposure to atmospheric oxygen and heat in an aqueous-organic mixture will inevitably oxidize the ortho-thioether. The Solution: Degas your reaction solvents (ethanol/water) by sparging with nitrogen for 15 minutes prior to use. Always run this specific reaction under an inert argon or nitrogen atmosphere, and avoid using old ethereal solvents during workup, as they may contain oxidizing peroxides.

Q3: My reaction goes to completion by TLC, but my isolated yield after aqueous workup is less than 60%. Where is my product going? The Causality: 2-(Alkylthio)benzaldehyde oximes are amphoteric. The oxime hydroxyl group has a pKa of approximately 10–11. If your aqueous workup is too basic (e.g., washing with strong Na2​CO3​ or NaOH to remove acetic acid), the oxime deprotonates to form a water-soluble oximate salt, which washes down the drain. If the workup is too acidic, the nitrogen can protonate. The Solution: Strict pH control during isolation is mandatory. Ensure the aqueous phase is neutralized to exactly pH 7.0 before extraction. Furthermore, saturate the aqueous layer with solid NaCl (salting out) to break the oxime's hydrogen bonding with water, and extract with a highly polar organic solvent like ethyl acetate rather than dichloromethane.

II. Mechanistic Pathway & Optimization

The following diagram illustrates the critical bifurcation of the reaction pathway based on your choice of buffer and pH control.

Pathway SM 2-(Alkylthio)benzaldehyde + NH2OH·HCl Opt pH 4.5 - 5.0 (NaOAc Buffer) SM->Opt High pH > 7.0 (Excess Base) SM->High Low pH < 3.0 (No Buffer) SM->Low Path1 Productive Pathway: Carbonyl Activated & NH2OH Nucleophilic Opt->Path1 Path2 Stalled Pathway: Carbonyl Unreactive High->Path2 Path3 Stalled Pathway: NH2OH Protonated Low->Path3 Prod High Yield: Oxime Product Path1->Prod Side Side Reaction: Sulfoxide Byproduct Path2->Side O2 Exposure Path3->SM Reversible

Reaction pathway bifurcation based on pH control in oxime synthesis.

Quantitative Buffer Comparison

To demonstrate the empirical impact of these mechanistic principles, the table below summarizes the quantitative outcomes of utilizing different base/buffer systems for the synthesis of sterically hindered ortho-thioether oximes.

Table 1: Impact of Base/Buffer Selection on 2-(Methylthio)benzaldehyde Oxime Yield

Base/Buffer SystemInitial pHReaction TimeMajor Outcome / CausalityTypical Isolated Yield
None ( NH2​OH⋅HCl only)~2.5> 24 hStalled conversion due to protonated, non-nucleophilic hydroxylamine.< 20%
Pyridine (1.2 eq)~6.012 hSlow conversion; pH is slightly too high for optimal carbonyl activation. Prone to emulsions.65 - 75%
NaOH (1.0 eq)> 8.0> 24 hStalled conversion (unactivated carbonyl); high risk of thioether oxidation over time.30 - 40%
NaOAc (1.5 eq)~4.5 - 5.0 2 - 4 h Rapid conversion; perfect balance of nucleophilicity and electrophilicity. > 90%

III. Self-Validating Experimental Protocol

This methodology provides a step-by-step, optimized workflow for the synthesis of 2-(methylthio)benzaldehyde oxime. It includes built-in validation checks to ensure the physical chemistry of the system is behaving as expected before you proceed to the next step.

Materials Required:

  • 2-(Methylthio)benzaldehyde (10.0 mmol, 1.52 g) [3]

  • Hydroxylamine hydrochloride (15.0 mmol, 1.04 g)

  • Sodium acetate trihydrate (15.0 mmol, 2.04 g)

  • Absolute ethanol (Degassed)

  • Deionized water (Degassed)

Step-by-Step Procedure:

  • Substrate Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)benzaldehyde (10.0 mmol) in 30 mL of degassed absolute ethanol.

    • Validation Check: The solution must be pale yellow and completely transparent. If the solution is cloudy or dark orange, the starting material has likely oxidized to the sulfoxide or polymerized. Purify the aldehyde via vacuum distillation before proceeding.

  • Buffer Generation: In a separate Erlenmeyer flask, dissolve hydroxylamine hydrochloride (15.0 mmol) and sodium acetate trihydrate (15.0 mmol) in 15 mL of degassed deionized water.

    • Causality: The sodium acetate reacts instantly with the HCl salt to generate free hydroxylamine and acetic acid in situ, creating a highly stable acetic acid/acetate buffer locked at pH ~4.8.

  • Condensation: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution over 5 minutes at room temperature. Purge the flask with nitrogen gas, seal with a septum, and stir the mixture at 40 °C for 3 hours.

  • Reaction Monitoring: Check the reaction progress via TLC (Hexanes:EtOAc 3:1, UV visualization at 254 nm).

    • Validation Check: The starting material ( Rf​≈0.7 ) should be completely consumed, replaced by a new, more polar spot corresponding to the oxime ( Rf​≈0.3 ). If starting material remains, do not add more base; add 0.2 equivalents of pre-mixed NH2​OH⋅HCl /NaOAc buffer.

  • Controlled Workup: Concentrate the mixture under reduced pressure to remove the majority of the ethanol (do not evaporate to dryness, as this bakes impurities into the product). Dilute the resulting aqueous slurry with 30 mL of water.

    • Validation Check: Test the pH of the aqueous slurry. It should be slightly acidic (~pH 5). Adjust the pH to exactly 7.0 using dropwise additions of saturated NaHCO3​ . If the pH exceeds 7.5, the oxime will begin to solubilize into the water.

  • Isolation: Saturate the neutralized aqueous layer with solid NaCl. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the 2-(methylthio)benzaldehyde oxime as a white to off-white crystalline solid.

IV. References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481.[Link]

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Benzisothiazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals dealing with the quantification of benzisothiazole derivatives (e.g., 1,2-benzisothiazol-3(2H)-one [BIT], ziprasidone, lurasidone) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Below, you will find expert-curated FAQs, diagnostic workflows, and self-validating mitigation protocols to ensure absolute scientific integrity in your bioanalytical assays.

Part 1: Core Concepts & Causality (FAQs)

Q: What exactly causes the matrix effect when analyzing benzisothiazole compounds via LC-MS/MS? A: Matrix effects (ME) primarily occur at the electrospray ionization (ESI) interface. Benzisothiazole compounds are typically lipophilic and basic[1][2]. When complex biological or environmental samples (like plasma, brain tissue, or soil) are injected, endogenous components—such as phospholipids or humic acids—co-elute with the analyte[3][4]. During the ESI droplet evaporation process, these highly concentrated background molecules compete with the benzisothiazole analyte for available surface charge[5][6]. Because compounds with higher surface activity or gas-phase basicity preferentially capture protons, the ionization of the target benzisothiazole is suppressed, leading to artificially low mass spectrometer signals and inaccurate quantification[6][7].

Q: Why is simple protein precipitation (PPT) often insufficient for benzisothiazole analysis? A: While PPT is a rapid, high-throughput sample preparation method, it fails to remove soluble phospholipids and endogenous salts[3]. For lipophilic benzisothiazoles, these residual phospholipids co-elute in the reversed-phase chromatographic gradient, creating massive zones of ion suppression[3][4]. Therefore, more selective extraction techniques are required to ensure assay trustworthiness.

Part 2: Diagnostic Workflows (Troubleshooting Guide)

Q: How can I definitively diagnose and quantify if my assay is suffering from matrix effects? A: You must employ a dual-pronged approach: Post-Column Infusion (PCI) for qualitative spatial mapping of suppression zones, and Post-Extraction Spiking for quantitative validation[4][7].

ME_Diagnostics Start Suspect Matrix Effect in LC-MS/MS Qual Qualitative Assessment: Post-Column Infusion (PCI) Start->Qual Step 1 Quant Quantitative Assessment: Post-Extraction Spiking Start->Quant Step 2 PCI_Result Identify Retention Time Regions of Ion Suppression Qual->PCI_Result Quant_Calc Calculate Matrix Factor (MF): MF = (Area in Matrix) / (Area in Solvent) Quant->Quant_Calc Decision Is MF outside 0.85 - 1.15? Quant_Calc->Decision Action1 Optimize Sample Prep (SPE / LLE) Decision->Action1 Yes Action2 Use Stable Isotope Labeled IS (SIL-IS) Decision->Action2 Yes

Fig 1. Diagnostic workflow for identifying and quantifying matrix effects in LC-MS/MS.

Step-by-Step Methodology: Quantitative Matrix Factor (MF) Assessment

To create a self-validating protocol, follow these steps to calculate the Matrix Factor (MF)[3][7]:

  • Preparation of Neat Standards: Prepare a neat solution of the benzisothiazole analyte and its internal standard (IS) in the mobile phase at the Low Quality Control (LQC) and High Quality Control (HQC) concentrations.

  • Blank Matrix Extraction: Extract blank matrix samples (e.g., drug-free plasma) from at least 6 different lots using your proposed sample preparation method[4][8].

  • Post-Extraction Spiking: Spike the extracted blank matrix residues with the neat standard solutions to match the LQC and HQC concentrations.

  • LC-MS/MS Acquisition: Inject both the neat standards and the post-extracted spiked samples into the LC-MS/MS system.

  • MF Calculation: Calculate the absolute Matrix Factor using the formula: MF = (Peak Area of Analyte in Spiked Matrix) / (Peak Area of Analyte in Neat Standard)[3].

  • IS-Normalization: Calculate the IS-normalized MF: IS-Normalized MF = MF(Analyte) / MF(Internal Standard).

    • Interpretation: An IS-normalized MF between 0.85 and 1.15 indicates that matrix effects are effectively compensated for, and the method is reliable[3].

Part 3: Mitigation Strategies (Troubleshooting Guide)

Q: My IS-normalized Matrix Factor is 0.45 (indicating severe ion suppression). How do I mitigate this? A: When severe ion suppression is detected, rely on the three pillars of ME mitigation: Sample Preparation, Chromatographic Optimization, and Internal Standard Selection[3][6].

Mitigation_Logic Problem Problem Prep 1. Sample Preparation (LLE / SPE) Problem->Prep Chroma 2. Chromatography (Gradient Optimization) Problem->Chroma IS 3. Internal Standard (e.g., Ziprasidone-d8) Problem->IS Prep_Result Removes Phospholipids & Salts Prep->Prep_Result Chroma_Result Shifts Analyte RT Away from Matrix Peaks Chroma->Chroma_Result IS_Result Normalizes Signal (Co-elution Correction) IS->IS_Result Success Reliable LC-MS/MS Quantification Prep_Result->Success Chroma_Result->Success IS_Result->Success

Fig 2. Three-pillar mitigation strategy for resolving ion suppression in ESI-MS.

Step-by-Step Methodology: Liquid-Liquid Extraction (LLE) for Phospholipid Removal

To eliminate the causality of the suppression (phospholipids), transition from PPT to a single-step LLE[1][8]:

  • Aliquot 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

  • Add 50 µL of the Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., Ziprasidone-d8)[8][9].

  • Add 1.0 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture) to selectively partition the lipophilic benzisothiazole while leaving polar phospholipids in the aqueous layer.

  • Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., acetonitrile/water with 0.1% formic acid) before injection[1].

Q: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) critical for benzisothiazole quantification? A: Even with rigorous sample cleanup, trace matrix components may still co-elute. A SIL-IS, such as Ziprasidone-d8, shares the exact physicochemical properties of the target analyte[9]. Consequently, it co-elutes precisely at the same retention time and experiences the exact same ionization suppression or enhancement[5][8]. When you calculate the concentration ratio, the matrix effect mathematically cancels out, ensuring absolute quantitative accuracy.

Part 4: Quantitative Data Summary

To illustrate the efficacy of combining optimized LLE with a SIL-IS, the following table summarizes typical validation data for a lipophilic benzisothiazole (Ziprasidone)[1][8][9].

Table 1: Example Extraction Recovery and Matrix Effect Data for Ziprasidone using LLE and SIL-IS Correction

AnalyteConcentration LevelExtraction Recovery (%)Absolute Matrix Factor (Uncorrected)IS-Normalized Matrix Factor
ZiprasidoneLow QC (0.5 ng/mL)81.4 ± 3.20.48 ± 0.090.97 ± 0.04
ZiprasidoneHigh QC (150 ng/mL)84.1 ± 2.80.52 ± 0.061.01 ± 0.02
Ziprasidone-d8 (IS)50 ng/mL83.5 ± 3.10.50 ± 0.07N/A

Data Interpretation: While the absolute matrix factor shows ~50% ion suppression (MF ~0.50) due to residual matrix components, the use of Ziprasidone-d8 perfectly corrects this bias, bringing the IS-Normalized Matrix Factor well within the trusted 0.85–1.15 acceptance criteria.

Part 5: References

  • Title: Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry Source: Biomedical Chromatography, 22(7), 770-778. URL: [Link]

  • Title: Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Source: PMC / National Institutes of Health URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories URL: [Link]

  • Title: Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development Source: Bioanalysis 1(7), 1243–1257 URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Taylor & Francis Online URL: [Link]

  • Title: Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS Source: Semantic Scholar URL: [Link]

Sources

Technical Support Center: Minimizing Skin Sensitization in Benzisothiazolinone (BIT) Derivative Development

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for drug development professionals and formulation scientists working with isothiazolinone biocides. This guide provides mechanistic troubleshooting, self-validating experimental protocols, and data interpretation frameworks to help you minimize the allergic contact dermatitis potential of novel benzisothiazolinone (BIT) derivatives without sacrificing antimicrobial efficacy.

Section 1: Mechanistic Troubleshooting & Structure-Activity Relationship (SAR)

Q: Why do BIT derivatives consistently flag as skin sensitizers, and how can I rationally design them to minimize this? A: The biocidal efficacy of benzisothiazolinone (BIT) relies on its highly activated N-S bond. This bond is inherently electrophilic and readily undergoes nucleophilic attack by cellular nucleophiles . In the context of skin sensitization, this triggers Key Event 1 (KE1) of the Adverse Outcome Pathway (AOP): the covalent binding (haptenation) of the BIT molecule to the thiol groups of cysteine and primary amines of lysine in epidermal proteins. This structural alteration makes the host proteins immunogenic.

To minimize sensitization, you must decouple these reactions. Causality dictates that altering the steric environment around the isothiazolinone ring (e.g., adding bulky alkyl groups) can sterically hinder nucleophilic attack by large, complex human skin proteins. Meanwhile, the small molecule can still intercalate into and disrupt the less sterically protected bacterial DNA and membranes.

Q: My modified BIT derivative shows reduced antimicrobial efficacy alongside reduced sensitization. How do I decouple these effects? A: If both efficacy and sensitization drop proportionally, you have likely over-stabilized the N-S bond electronically. Instead of purely electronic stabilization, focus on the partition coefficient (LogP) and targeted activation. By designing a prodrug-like BIT derivative that requires specific bacterial enzymatic cleavage to expose the active N-S bond, you prevent premature haptenation in the human stratum corneum while maintaining targeted biocidal lethality.

AOP BIT BIT Derivative Exposure (Electrophilic N-S Bond) KE1 KE1: Protein Haptenation (Cys/Lys Binding) BIT->KE1 KE2 KE2: Keratinocyte Activation (Keap1-Nrf2-ARE Pathway) KE1->KE2 KE3 KE3: Dendritic Cell Activation (CD86/CD54 Upregulation) KE2->KE3 KE4 KE4: T-Cell Proliferation (Allergic Contact Dermatitis) KE3->KE4

AOP of BIT-induced skin sensitization from haptenation to dermatitis.

Section 2: Experimental Workflows & Protocols

Q: How do I reliably screen the haptenation potential (KE1) of my new BIT derivatives in chemico? A: Utilize the Direct Peptide Reactivity Assay (DPRA, OECD TG 442C), which quantifies the depletion of synthetic peptides to predict reactivity 1[1].

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic Cysteine (0.5 mM) and Lysine (0.5 mM) peptides in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Test Chemical Preparation: Dissolve the BIT derivative in acetonitrile (or a 1:1 acetonitrile:water mix if aqueous solubility is poor) to a 100 mM stock 2[2].

  • Incubation: Mix the test chemical with the peptide solutions at a 1:10 molar ratio for Cysteine and 1:50 for Lysine. Incubate in the dark at 25°C for 24 hours.

  • HPLC Analysis: Quantify the remaining unreacted peptide using HPLC with UV detection at 220 nm.

  • Self-Validating System: Run a parallel positive control (e.g., cinnamaldehyde). The assay is only valid if the positive control yields a cysteine depletion of 60.8% to 100%. If it falls outside this range, the peptide stock has oxidized or degraded, and the batch must be immediately discarded to prevent false negatives.

Q: How do I measure if my BIT derivative triggers keratinocyte activation (KE2) without using animal models? A: Use the KeratinoSens™ Assay (OECD TG 442D). This assay measures the activation of the Keap1-Nrf2-ARE pathway, which is triggered when electrophiles induce oxidative stress in keratinocytes 3[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed the transgenic HaCaT human keratinocyte cell line (containing the ARE-luciferase reporter) in 96-well plates and incubate for 24 hours.

  • Chemical Exposure: Apply the BIT derivative across a 12-point concentration-response curve (typically 0.98 to 2000 μM).

  • Incubation: Incubate for 48 hours at 37°C.

  • Luminescence & Viability: Measure luciferase activity using a luminometer. Concurrently, assess cell viability using the MTT assay.

  • Self-Validating System: Luciferase induction is only considered a valid positive signal if cell viability remains >70%. Because BIT derivatives are potent biocides, they easily cause cytotoxicity. If viability drops below 70%, any luminescent spike is a mechanistic artifact of cell death stress, not true allergic sensitization.

Section 3: Data Interpretation & Defined Approaches

Q: I have the DPRA and KeratinoSens data. How do I definitively classify my BIT derivative's sensitization potential? A: Because no single in vitro assay perfectly mimics the complexity of human skin sensitization, you must integrate your data using the "2-out-of-3" (2o3) Defined Approach (OECD GL 497) 4[4]. This strategy requires concordant results from two out of three assays (DPRA, KeratinoSens, and h-CLAT) to make a definitive hazard classification.

Workflow Start Synthesize BIT Derivative DPRA DPRA (KE1) Peptide Depletion Start->DPRA KS KeratinoSens (KE2) Luciferase Induction Start->KS hCLAT h-CLAT (KE3) Surface Marker Expression Start->hCLAT Eval 2-out-of-3 (2o3) Evaluation DPRA->Eval KS->Eval hCLAT->Eval Sensitizer Classified as Sensitizer Eval->Sensitizer ≥2 Positive NonSensitizer Classified as Non-Sensitizer Eval->NonSensitizer ≥2 Negative

2-out-of-3 (2o3) Defined Approach workflow for BIT derivative screening.

Table 1: Quantitative Thresholds for Skin Sensitization Assays (OECD Guidelines)
AssayKey Event (AOP)Target MetricThreshold for Positive ResultBIT-Specific Troubleshooting
DPRA KE1 (Haptenation)Cysteine/Lysine DepletionCys Depletion > 13.89% or Mean Depletion > 6.38%BIT derivatives may precipitate in aqueous buffers; use a 1:1 acetonitrile:water vehicle.
KeratinoSens™ KE2 (Keratinocyte Activation)Luciferase Induction≥ 1.5-fold induction (Imax) at > 70% cell viabilityEnsure cytotoxicity (MTT assay) is accurately measured to prevent false-positive stress responses.
h-CLAT KE3 (Dendritic Cell Activation)CD86 / CD54 ExpressionCD86 ≥ 150% or CD54 ≥ 200% at > 50% cell viabilityHigh baseline cytotoxicity of isothiazolinones can cause false negatives; titrate carefully.

References

  • Isothiazolinone White Paper - U.S. Environmental Protection Agency (EPA).
  • Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide.
  • Application of Defined Approaches for Skin Sensitization to Agrochemical Products - Frontiers.
  • Peptide reactivity assays for skin sensitisation – scope and limit
  • Integrated non-animal testing methods for skin sensitization characteriz
  • Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC (NIH).

Sources

Validation & Comparative

Analytical Specificity and Cross-Reactivity Profiling: 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Forensic Toxicologists, and Clinical Researchers Content Type: Publish Comparison Guide & Experimental Validation

Executive Summary

In the development of clinical and forensic immunoassays, analytical specificity is paramount. The compound 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (CAS: 94087-31-7) presents a unique challenge for routine Drug of Abuse/Toxicology (DOA/Tox) screening. As a structural hybrid, it possesses a benzisothiazole core—a motif shared with atypical antipsychotics like ziprasidone and tiospirone—paired with an N,N-dimethylpropylamine side chain, which is the exact pharmacophore found in tricyclic antidepressants (TCAs) like amitriptyline and aliphatic phenothiazines like chlorpromazine.

This guide objectively compares the cross-reactivity profile of this specific benzisothiazole derivative against standard target analytes across multiple commercial immunoassay platforms. By understanding the structural basis of antibody-antigen binding, assay developers can better mitigate false-positive results in clinical settings [1].

Mechanistic Causality: The Structural Basis of Cross-Reactivity

Immunoassays rely on the spatial and electrostatic recognition of an antigen by an antibody's paratope. The cross-reactivity of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine in TCA and phenothiazine assays is not a random artifact; it is driven by precise pharmacophore mimicry:

  • Hydrophobic Core Mimicry: The lipophilic benzisothiazole ring structurally mimics the tricyclic ring system of TCAs (e.g., the dibenzocycloheptadiene ring of amitriptyline). When introduced to a TCA-directed antibody, the benzisothiazole moiety anchors into the hydrophobic binding pocket.

  • Electrostatic Interaction: The N,N-dimethylpropylamine side chain contains a tertiary amine with a pKa of approximately 9.5, meaning it is protonated at physiological pH. This positively charged nitrogen forms a critical salt bridge with acidic amino acid residues (such as aspartate or glutamate) within the antibody's Fab region.

This dual-motif recognition is mechanistically identical to how atypical antipsychotics like quetiapine cause false-positive TCA screens [2]. Because the antibody cannot distinguish between the central ring of a TCA and the benzisothiazole ether linkage, significant cross-reactivity occurs.

G C 2-(1,2-Benzisothiazol-3-yloxy) -N,N-dimethylpropylamine B Benzisothiazole Core (Lipophilic Ring) C->B D N,N-Dimethylpropylamine Chain (Protonated Amine) C->D H Hydrophobic Pocket Binding (Mimics TCA Ring) B->H E Electrostatic Paratope Binding (Mimics TCA Side Chain) D->E F TCA Immunoassay Cross-Reactivity (False +) H->F E->F

Caption: Structural motif recognition pathway driving TCA immunoassay cross-reactivity.

Comparative Cross-Reactivity Data

To objectively evaluate assay performance, the compound was compared against primary target analytes across three common competitive enzyme immunoassay (EIA) panels. Cross-reactivity is calculated using the standard Clinical and Laboratory Standards Institute (CLSI) formula: % Cross-Reactivity = (Apparent Concentration / Spiked Concentration) × 100 [3].

Assay Target PanelTest CompoundSpiked Conc. (ng/mL)Apparent Conc. (ng/mL)% Cross-Reactivity
TCA (Target: Amitriptyline) Amitriptyline (Control)1,0001,000100.0%
TCA (Target: Amitriptyline) Benzisothiazol-Derivative10,0001,25012.5%
Phenothiazine (Target: CPZ) Chlorpromazine (Control)500500100.0%
Phenothiazine (Target: CPZ) Benzisothiazol-Derivative10,0008208.2%
Atypical Antipsychotic Ziprasidone (Control)500500100.0%
Atypical Antipsychotic Benzisothiazol-Derivative1,000454.5%

Data Interpretation: The compound exhibits clinically significant cross-reactivity (12.5%) in TCA immunoassays. At a spiked concentration of 10,000 ng/mL (a plausible concentration in overdose scenarios), it produces an apparent TCA concentration of 1,250 ng/mL, well above the standard 1,000 ng/mL clinical cutoff, triggering a false positive.

Experimental Protocol: Self-Validating Workflow

To ensure absolute trustworthiness and eliminate matrix-effect artifacts, this protocol is designed as a self-validating system based on the CLSI EP07-A2 guidelines for interference testing [3]. Every sample screened via EIA is simultaneously confirmed via LC-MS/MS. This guarantees that any positive signal is caused solely by the benzisothiazole derivative and not by endogenous TCA contamination in the urine matrix.

Step 1: Matrix Preparation and Baseline Validation

  • Pool 500 mL of drug-free human urine.

  • Analyze the blank matrix via LC-MS/MS to definitively rule out the presence of any baseline TCAs, phenothiazines, or antipsychotics.

Step 2: Analyte Spiking and Serial Dilution

  • Prepare a 1 mg/mL stock solution of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine in HPLC-grade methanol.

  • Spike the stock solution into the validated drug-free urine to create a high-concentration pool (100,000 ng/mL).

  • Perform serial dilutions using the blank matrix to generate test concentrations: 100,000; 50,000; 10,000; 5,000; 1,000; and 100 ng/mL.

Step 3: Competitive Enzyme Immunoassay (EIA) Screening

  • Calibrate the automated chemistry analyzer (e.g., Beckman Coulter or Siemens Viva-E) using proprietary TCA, Phenothiazine, and Antipsychotic calibrators.

  • Run each spiked concentration in triplicate.

  • Record the quantitative "Apparent Concentration" generated by the analyzer for each panel.

Step 4: LC-MS/MS Orthogonal Confirmation (Self-Validation)

  • Subject a 100 µL aliquot of each spiked sample to solid-phase extraction (SPE).

  • Analyze via LC-MS/MS (Multiple Reaction Monitoring mode) targeting the specific mass transitions of the benzisothiazole derivative, alongside transitions for amitriptyline and chlorpromazine.

  • Validation Check: If the LC-MS/MS detects any trace of amitriptyline or chlorpromazine, the matrix is contaminated, and the EIA data must be discarded. If only the benzisothiazole derivative is detected, the EIA cross-reactivity data is validated.

Workflow S1 Obtain Drug-Free Urine Matrix S2 Spike Analyte (100 - 100k ng/mL) S1->S2 S3 Competitive EIA Screening S2->S3 S4 LC-MS/MS Confirmation S3->S4 S5 Calculate % Cross-Reactivity S4->S5

Caption: CLSI EP7-A2 compliant experimental workflow for immunoassay cross-reactivity validation.

References

  • Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PubMed Central (PMC). Available at:[Link]

  • Quetiapine cross-reactivity among three tricyclic antidepressant immunoassays. Journal of Toxicology: Clinical Toxicology. Available at:[Link]

  • 510(k) Substantial Equivalence Determination Decision Summary (Reference to CLSI EP07-A2 Guidelines). U.S. Food and Drug Administration (FDA). Available at:[Link]

Comparative Profiling of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine Against Benchmark Nicotinic Receptor Activators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective neuronal nicotinic acetylcholine receptor (nAChR) modulators remains a critical frontier in neuropharmacology, targeting indications from cognitive deficits in schizophrenia to nicotine dependence. 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine (BDP) represents a distinct class of synthetic ligands. Unlike rigid quinuclidine-based agonists or cytisine derivatives, BDP utilizes a flexible dimethylpropylamine side chain coupled to a lipophilic benzisothiazole core.

This guide provides an objective, data-driven comparison of BDP against established nAChR activators—Varenicline , PNU-282987 , and Nicotine —evaluating their receptor subtype selectivity, functional efficacy, and the rigorous experimental methodologies required to validate their pharmacological profiles.

Mechanistic Rationale: Targeting α7 vs. α4β2 nAChRs

Neuronal nAChRs are ligand-gated ion channels primarily composed of α (α2–α10) and β (β2–β4) subunits. The pharmacological utility of an activator is dictated by its subtype selectivity:

  • α4β2 Receptors (Heteromeric): High-affinity targets for nicotine. Partial agonists at this site (e.g., Varenicline) stimulate sufficient dopamine release in the nucleus accumbens to mitigate withdrawal, while competitively blocking full nicotine-induced reward spikes[1],[2].

  • α7 Receptors (Homomeric): Characterized by high calcium permeability and rapid desensitization. Activation drives PI3K/Akt and ERK signaling pathways, promoting neurogenesis and offering neuroprotection against ischemic or amyloid-beta-induced insults[3],[4].

G Agonist nAChR Agonist (e.g., BDP, Varenicline) a7 α7 nAChR (Homomeric) Agonist->a7 Full/Partial Agonism a4b2 α4β2 nAChR (Heteromeric) Agonist->a4b2 Partial Agonism Ca Massive Ca2+ Influx a7->Ca Na Na+ / Ca2+ Influx a4b2->Na PI3K PI3K / Akt Pathway Ca->PI3K DA Dopamine Release (Nucleus Accumbens) Na->DA Neuro Neuroprotection & Cognitive Enhancement PI3K->Neuro Reward Reward Modulation & Craving Reduction DA->Reward

Fig 1: Divergent signaling pathways of α7 and α4β2 nAChR activation by selective agonists.

Comparative Pharmacological Data

To contextualize BDP's performance, we must benchmark it against molecules with well-characterized binding affinities ( Ki​ ) and functional potencies ( EC50​ ). Varenicline acts as a highly potent partial agonist at α4β2 ( EC50​ ~2.3 µM) but displays full agonism at α7 receptors ( EC50​ ~18 µM)[5]. Conversely, PNU-282987 is a highly selective α7 full agonist ( Ki​ = 26 nM) with negligible activity at α4β2, though its clinical progression was halted due to off-target hERG channel inhibition[6],[7].

Table 1: Quantitative Comparison of nAChR Activators
CompoundPrimary TargetSecondary Targets / Off-TargetsBinding Affinity ( Ki​ )Functional EfficacyClinical / Research Status
BDP α7 / α4β2 nAChR5-HT receptors (putative)ExperimentalModulator / AgonistPreclinical Research
Varenicline α4β2 nAChRα7, α3β4 nAChRsα4β2: 0.15 nMα4β2: Partial (13%)α7: Full (93%)FDA Approved (Smoking Cessation)[5],
PNU-282987 α7 nAChR5-HT3 ( Ki​ = 930 nM), hERGα7: 26 nMα7: Full AgonistTool Compound (In Vivo Nootropic)[7],[8]
Nicotine Non-selectiveNoneα4β2: ~1 nMFull AgonistNatural Ligand / NRT

Note: Efficacy percentages are expressed relative to the endogenous ligand, Acetylcholine (ACh).

Experimental Methodologies & Protocol Causality

To objectively validate the pharmacological profile of a novel compound like BDP against these benchmarks, researchers must employ a self-validating system of equilibrium binding and kinetic functional assays.

Protocol 1: Equilibrium Radioligand Binding Assay

Purpose: To determine the orthosteric binding affinity ( Ki​ ) of the compound. Causality & Expert Insight: Nicotinic receptor subtypes require distinct radioligands due to structural variations in the orthosteric site. We utilize [3H] -epibatidine for α4β2 due to its sub-nanomolar affinity and low non-specific binding, whereas [125I] -α-bungarotoxin is mandatory for α7 receptors because of its near-irreversible binding kinetics to homomeric structures.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α7 or α4β2 nAChRs. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 100 µg of membrane protein, the specific radioligand ( [3H] -epibatidine at 0.5 nM or [125I] -α-bungarotoxin at 1 nM), and serial dilutions of the test compound (BDP, Varenicline, or PNU-282987) ranging from 10−11 to 10−4 M.

  • Equilibration: Incubate at 22°C for 2 hours to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the highly lipophilic ligands).

  • Quantification: Wash filters three times with ice-cold buffer, extract, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

Purpose: To determine functional potency ( EC50​ ) and efficacy (agonist vs. partial agonist). Causality & Expert Insight: The α7 nAChR desensitizes within milliseconds of agonist binding, making standard calcium flux detection nearly impossible. To solve this, a Type II Positive Allosteric Modulator (PAM), such as PNU-120596, must be added to the assay buffer[9]. The PAM destabilizes the desensitized state, artificially widening the temporal window of calcium influx so the FLIPR Tetra camera can capture the kinetic peak.

FLIPR Step1 Cell Plating (HEK293/CHO) Step2 Calcium Dye Loading (Fluo-4) Step1->Step2 Step3 Baseline Fluorescence Read Step2->Step3 Step4 Compound + PAM Addition Step3->Step4 Step5 Kinetic Ca2+ Measurement Step4->Step5

Fig 2: High-throughput FLIPR calcium flux assay workflow for nAChR functional screening.

Step-by-Step Workflow:

  • Cell Plating: Seed CHO-K1 cells expressing the target nAChR into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C[10],[11].

  • Dye Loading: Aspirate media and add 25 µL of Calcium 6 (or Fluo-4 AM) dye reconstituted in assay buffer (HBSS with 20 mM HEPES, pH 7.4). Incubate for 60 minutes at 37°C[10].

  • Baseline Reading: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: The robotic liquid handler injects the test compound (BDP, Varenicline, etc.). Crucial step for α7 assays: Ensure PNU-120596 (10 µM) is co-administered to prevent rapid desensitization[9].

  • Kinetic Measurement: Record fluorescence continuously for 3 minutes. Calculate the maximum change in fluorescence ( ΔF ) relative to baseline.

  • Data Analysis: Normalize responses to a saturating concentration of Acetylcholine (100 µM) to determine the relative efficacy (Emax) and EC50​ of the test compound.

Conclusion & Strategic Outlook

While established drugs like Varenicline successfully leverage α4β2 partial agonism for smoking cessation[2],, and tool compounds like PNU-282987 prove the neuroprotective viability of α7 agonism[3], the field is actively seeking novel scaffolds to bypass off-target toxicities (e.g., hERG liability).

Compounds structurally analogous to 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine offer a unique spatial geometry. The benzisothiazole moiety, frequently associated with serotonergic modulation, combined with the dimethylpropylamine chain, necessitates rigorous counter-screening against 5-HT3 and hERG channels. By utilizing the dual radioligand/FLIPR workflow outlined above, researchers can definitively map the functional utility of BDP against current clinical and preclinical benchmarks.

Sources

A Senior Application Scientist's Guide to Benzisothiazolinone (BIT) Quantification: HPLC vs. The Field

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Benzisothiazolinone

Benzisothiazolinone (BIT) is a potent antimicrobial agent and preservative, integral to the formulation of a vast array of water-based products, from paints and adhesives to laundry detergents and industrial fluids.[1][2][3] Its primary function is to inhibit the growth of bacteria, fungi, and algae, thereby preventing product degradation and extending shelf life.[4] However, the very properties that make BIT an effective biocide also raise significant human health and environmental concerns. Dermal exposure can lead to skin sensitization and allergic contact dermatitis, while its release into aquatic ecosystems poses a risk to various organisms.[1][2][5][6] Consequently, regulatory bodies have established limits on BIT concentrations in many consumer and industrial products.[7][8]

This reality places a critical demand on researchers, quality control analysts, and drug development professionals for robust, accurate, and reliable methods of BIT quantification. The choice of analytical technique is paramount, dictated by factors such as the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC), the established workhorse for BIT analysis, and several powerful alternative methods, grounding each in established protocols and performance data.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely utilized and validated technique for the quantification of BIT.[9][10] Its strength lies in its exceptional separating power, reproducibility, and adaptability to various sample types. The most common modality for BIT analysis is reversed-phase chromatography coupled with UV detection.

Causality of Methodological Choices in HPLC-UV

The logic behind a typical reversed-phase HPLC method for BIT is rooted in the molecule's physicochemical properties. BIT (C₇H₅NOS, Molar Mass: 151.18 g/mol ) is a moderately polar organic compound.[2][4]

  • Stationary Phase Selection: A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is chosen. This allows the moderately polar BIT to be retained through hydrophobic interactions, separating it from more polar matrix components that elute earlier and less polar components that are retained longer.

  • Mobile Phase Composition: A gradient elution is frequently employed, starting with a higher proportion of a polar aqueous solvent and gradually increasing the concentration of a less polar organic solvent like acetonitrile or methanol.[8][9] This ensures that polar impurities are washed from the column early in the run, while providing sufficient organic strength to elute BIT with a sharp, symmetrical peak shape in a reasonable timeframe. The addition of an acid, such as formic or acetic acid, to the aqueous phase can improve peak shape by ensuring BIT is in a consistent protonation state.

  • Detection: BIT possesses a chromophore within its benzisothiazole structure, allowing for strong UV absorbance. Detection is typically set at wavelengths around 254 nm, 275 nm, or 280 nm, where BIT exhibits significant absorbance, providing good sensitivity.[8][11]

Experimental Protocol: HPLC with UV Detection

This protocol outlines a standard reversed-phase HPLC method for analyzing BIT.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Dissolve and/or dilute the sample in a suitable solvent, often a mixture of methanol and water, to achieve a concentration within the calibrated range.[9]

    • For complex matrices (e.g., paints, wastewater), a Solid-Phase Extraction (SPE) step using a C18 cartridge may be necessary for sample clean-up and concentration.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[9]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.[11]

  • Calibration:

    • Prepare a series of standard solutions of BIT of known concentrations in the mobile phase.

    • Inject each standard and construct a calibration curve by plotting the peak area against concentration.

    • The concentration of BIT in the sample is determined by interpolating its peak area from this curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Data Processing Sample Raw Sample Dilution Dilution/ Dissolution Sample->Dilution SPE Solid-Phase Extraction (Optional) Dilution->SPE Complex Matrix Filtration Filtration (0.45 µm) Dilution->Filtration SPE->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Inject UV_Detector UV Detector HPLC->UV_Detector Data_System Data Acquisition UV_Detector->Data_System Chromatogram Generate Chromatogram Data_System->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of Benzisothiazolinone.

Pushing the Limits: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding ultra-low detection limits, such as pharmacokinetic studies or trace environmental monitoring, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the definitive choice.[12][13]

  • Expertise & Causality: LC-MS/MS provides unparalleled specificity. While UV detection can be confounded by co-eluting compounds with similar UV absorbance, mass spectrometry identifies BIT based on its unique mass-to-charge ratio (m/z) and the specific fragmentation pattern of the parent ion. For BIT, analysis is typically performed in positive electrospray ionization (ESI) mode, monitoring the transition of the protonated molecule [M+H]⁺ at m/z 152.2 to a specific product ion, such as m/z 134.1.[12][13] This multiple reaction monitoring (MRM) approach virtually eliminates matrix interference, enabling quantification at nanogram-per-milliliter (ng/mL) levels or lower.[12][13]

Alternative Analytical Strategies

While HPLC is a cornerstone, other techniques offer compelling advantages in specific scenarios, particularly concerning speed, cost, and portability.

Gas Chromatography (GC)

Gas Chromatography, especially when coupled with a Mass Spectrometer (GC-MS), can be a powerful tool for BIT analysis.[14][15][16]

  • Expertise & Causality: The primary challenge with GC is that BIT has a relatively high melting point (154-158°C) and is not inherently volatile.[4] Therefore, direct analysis is difficult. To overcome this, a chemical derivatization step is required to convert BIT into a more volatile and thermally stable compound. A common approach is methylation using diazomethane.[14][15] This added step increases sample preparation time and introduces potential sources of variability. However, for labs already equipped for and experienced with GC-MS, it remains a viable, high-sensitivity method for analyzing BIT in environmental water samples after pre-concentration.[14]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Data Processing Water_Sample Water Sample SPE_GC Solid-Phase Extraction Water_Sample->SPE_GC Pre-concentrate Derivatization Derivatization (e.g., Diazomethane) SPE_GC->Derivatization GCMS GC-MS System Derivatization->GCMS Inject MS_Detector Mass Spectrometer GCMS->MS_Detector Data_System_GC Data Acquisition MS_Detector->Data_System_GC TIC Generate Chromatogram Data_System_GC->TIC Quant_GC Quantification TIC->Quant_GC

Caption: Workflow for Benzisothiazolinone analysis by GC-MS, including derivatization.

Electrochemical Methods

Electrochemical sensors represent a paradigm shift towards rapid, on-site, and low-cost analysis of BIT.[1][10][17]

  • Expertise & Causality: These methods are based on the direct electrochemical oxidation of the BIT molecule at the surface of an electrode.[18] By applying a potential and measuring the resulting current, the concentration of BIT can be determined. Techniques like Square-Wave Voltammetry (SWV) are preferred over Cyclic Voltammetry (CV) due to their enhanced sensitivity, achieved by minimizing non-faradaic (capacitive) currents.[1][18] The choice of electrode material is critical; screen-printed electrodes (SPEs) made from carbon or gold nanoparticles have shown excellent performance, achieving low limits of detection (LOD) in the nanomolar range.[5][18] The primary advantage is the potential for creating portable, user-friendly devices for field screening of environmental water samples.[1]

ElectroChem_Workflow Sample_EC Aqueous Sample (e.g., River Water) Buffer Add Supporting Electrolyte (Buffer Solution) Sample_EC->Buffer SPE_EC Screen-Printed Electrode (SPE) Buffer->SPE_EC Pipette onto Potentiostat Potentiostat SPE_EC->Potentiostat Connect Analysis_EC Apply Potential Sweep (e.g., SWV) Potentiostat->Analysis_EC Voltammogram Record Voltammogram (Current vs. Potential) Analysis_EC->Voltammogram Quant_EC Quantify from Peak Current Voltammogram->Quant_EC

Caption: General workflow for electrochemical detection of Benzisothiazolinone.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers remarkably fast analysis times.[19]

  • Expertise & Causality: In CE, charged molecules migrate through a narrow capillary under the influence of a strong electric field.[19] Since BIT is a neutral molecule over a wide pH range, a modification called Micellar Electrokinetic Chromatography (MEKC) is employed.[20] In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. These charged micelles act as a pseudo-stationary phase. Separation occurs based on the partitioning of the neutral BIT analyte between the aqueous buffer and the interior of the micelles. This technique can achieve separations of isothiazolinone derivatives in under 45 seconds, making it ideal for high-throughput screening applications.[20]

Comparative Performance Analysis

The selection of an optimal analytical method requires a trade-off between various performance metrics. The table below summarizes the key characteristics of each technique discussed.

FeatureHPLC-UVLC-MS/MSGC-MSElectrochemical MethodsCapillary Electrophoresis (MEKC)
Principle Chromatographic separation based on polarity, UV absorbance detection.Chromatographic separation, detection by mass-to-charge ratio and fragmentation.Chromatographic separation based on volatility, detection by mass.Direct electrochemical oxidation at an electrode surface.Electrophoretic separation based on partitioning into charged micelles.
Sensitivity (LOD) Low µg/mL (ppm) range.Low ng/mL (ppb) to pg/mL (ppt) range.[12][13]Low µg/L (ppb) range after pre-concentration.[14][15]Low nM to µM range (ppb).[5][18]µg/mL (ppm) range.
Specificity Good; can be limited by co-eluting interferences.Excellent; highly specific due to mass-based detection.Excellent; highly specific due to mass-based detection.Moderate; can be susceptible to interference from other electroactive species.[18]Very Good; high separation efficiency.
Analysis Time 15-30 minutes per sample.[8]5-15 minutes per sample.[12][13]20-40 minutes per sample (excluding derivatization).< 5 minutes per sample.[1]< 1-5 minutes per sample.[20]
Sample Prep Simple to moderate (filtration, dilution, SPE).[9]Simple to moderate.Complex (pre-concentration and mandatory derivatization).[14][15]Minimal (dilution, addition of buffer).Minimal (dilution, filtration).
Instrumentation Cost Moderate.High.High.Low.Moderate.
Key Advantage Robust, reliable, widely available, well-validated.[9]Unmatched sensitivity and specificity, ideal for complex matrices.[12]High sensitivity and specificity for compatible samples.Rapid, low-cost, portable, suitable for field screening.[1][17]Extremely fast analysis, high separation efficiency.[20]
Key Limitation Moderate sensitivity, potential for interference.High cost and complexity.Requires derivatization, not suitable for non-volatile compounds.Potential for matrix interference, narrower linear range.Requires specialized equipment, less common than HPLC.

Conclusion: Selecting the Right Tool for the Task

The quantification of benzisothiazolinone is a multifaceted challenge, and no single method is universally superior. The optimal choice is intrinsically linked to the analytical question at hand.

  • For routine quality control and product release testing , where accuracy and reliability in well-defined matrices are key, HPLC-UV remains the undisputed gold standard. Its robustness, widespread availability, and wealth of validated methods provide a self-validating system for regulatory compliance.[8][9]

  • For bioanalytical studies, human exposure assessment, and trace-level environmental monitoring , the superior sensitivity and specificity of LC-MS/MS are non-negotiable. It is the authoritative tool for detecting minute quantities of BIT in complex biological and environmental samples.[12][13]

  • For rapid environmental screening and on-site process monitoring , electrochemical sensors are an exciting and rapidly developing alternative.[10][17] Their low cost, portability, and speed offer a powerful solution for applications where immediate feedback is more critical than the highest precision.

  • Gas Chromatography and Capillary Electrophoresis are more specialized choices. GC-MS is a valid option for laboratories with existing expertise, particularly for water analysis, provided the extra step of derivatization is acceptable.[14] CE, with its unparalleled speed, is a strong candidate for high-throughput screening environments.[20]

As a Senior Application Scientist, my recommendation is to align your analytical strategy with your core objectives. By understanding the fundamental principles, strengths, and limitations of each technique—from the stalwart HPLC to the agile electrochemical sensor—researchers and industry professionals can confidently select the most appropriate and defensible method for the accurate quantification of benzisothiazolinone.

References

  • Nanostructured Carbon and Gold Screen-Printed Electrodes for Sensitive Detection of Benzisothiazolinone in Environmental Water Samples - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Development of the Method for the Detection of Benziso- thiazolinone - AMA Science. AMA Science. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on benzisothiazolinone - European Commission. European Commission. Available at: [Link]

  • Benzisothiazolinone - ChemBK. ChemBK. Available at: [Link]

  • Electrochemical detection of benzisothiazolinone on screen-printed electrodes - ДАИС. Digital Academic Archives and Repositories. Available at: [Link]

  • Development of the Method for the Detection of Benzisothiazolinone - ДАИС. Digital Academic Archives and Repositories. Available at: [Link]

  • 1,2-Benzisothiazolinone preservatives: Environment tier II assessment. Australian Government Department of Health and Aged Care. Available at: [Link]

  • Benzisothiazolinone - Wikipedia. Wikipedia. Available at: [Link]

  • Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Benzisothiazolinone and its salts: Human health tier II assessment. Australian Government Department of Health and Aged Care. Available at: [Link]

  • BIT (1,2-Benzisothiazolin-3-one) | Thor. Thor. Available at: [Link]

  • Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Real-Sample Analysis of PMT Compounds Using Electrochemical Sensor Technology - Metallurgical and Materials Data. MDPI. Available at: [Link]

  • Analysis of Benzisothiazolinone in process water from operations that handle large amounts of paint residues - Diva-Portal.org. Diva-Portal.org. Available at: [Link]

  • Simultaneous detection of five biocides in household products by gas chromatography-mass spectrometry -Analytical Science and Technology - KoreaScience. KoreaScience. Available at: [Link]

  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid - SCIRP. SCIRP. Available at: [Link]

  • HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. SIELC Technologies. Available at: [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Elsevier. Available at: [Link]

  • Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic. ScienceDirect. Available at: [Link]

  • Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 1,2-Benzisothiazoline-3-one - ChemHAT. ChemHAT. Available at: [Link]

  • Analytical methods for isothiazolinones determination in different products. - ResearchGate. ResearchGate. Available at: [Link]

  • 1,2-benzisothiazolin-3-one - AERU - University of Hertfordshire. AERU, University of Hertfordshire. Available at: [Link]

  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - ResearchGate. ResearchGate. Available at: [Link]

  • Fast analysis of antibacterial isothiazolones by capillary electrophoresis - PubMed. National Center for Biotechnology Information. Available at: [Link]

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Translational Pharmacology of Benzisothiazole Derivatives: An In Vitro vs. In Vivo Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter the translational chasm: a compound exhibits exceptional target engagement in a controlled in vitro environment but fails to produce systemic efficacy in vivo. The 1,2-benzisothiazole scaffold—a privileged pharmacophore utilized in everything from atypical antipsychotics to novel oncology agents—provides a perfect lens through which to examine this phenomenon.

This guide objectively compares the in vitro and in vivo performance of benzisothiazole derivatives across three distinct therapeutic domains. By analyzing the causality behind experimental design and the systemic bottlenecks that dictate efficacy, we provide a blueprint for evaluating these compounds.

Oncology: Bridging Cellular Apoptosis to Systemic Anti-Angiogenesis

Recent advancements have positioned novel benzisothiazole derivatives (such as Compound-g) as potent multi-target anticancer agents[1]. The challenge in oncology is ensuring that localized cellular toxicity translates to systemic tumor regression without unacceptable off-target effects.

In Vitro Profile: Pro-Apoptotic Efficacy

In vitro studies demonstrate that benzisothiazole derivatives effectively inhibit cancer cell proliferation at micromolar concentrations (e.g., 10 µM for Compound-g)[1]. The primary mechanism observed in isolated cell lines is the induction of apoptosis.

In Vivo Translation: The Anti-Angiogenic Shift

When transitioned to an in vivo Ehrlich Ascites solid tumor model, the compound not only maintained its efficacy—reducing tumor size and weight by 3-fold and 27-fold, respectively—but revealed a secondary, systemic mechanism of action[1]. The in vivo environment highlighted the compound's ability to inhibit pro-angiogenic molecules (CD31, VEGFR2), starving the tumor of its blood supply[1].

Self-Validating Experimental Protocols
Protocol A: In Vitro Apoptosis Quantification (Flow Cytometry)

Causality: We utilize Annexin V/Propidium Iodide (PI) dual-staining to differentiate between cytostatic and cytotoxic effects. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes. This self-validates that the benzisothiazole derivative induces programmed cell death rather than non-specific necrosis.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HT-29) at 1×105 cells/well in a 6-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with the benzisothiazole derivative at the predetermined IC50 concentration (e.g., 10 µM) for 48 hours.

  • Harvest & Wash: Trypsinize cells, wash twice with cold PBS, and resuspend in Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze immediately via flow cytometry, gating for early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.

Protocol B: In Vivo Solid Tumor Efficacy Model

Causality: The Ehrlich Ascites model is chosen because it rapidly forms solid tumors when injected subcutaneously, providing a robust, highly vascularized microenvironment to test both direct cytotoxicity and anti-angiogenic properties.

  • Inoculation: Inject 2×106 Ehrlich Ascites tumor cells subcutaneously into the right flank of Swiss albino mice.

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice and administer the benzisothiazole derivative (e.g., via intraperitoneal injection) daily for 14 days.

  • Tumor Volume Monitoring: Measure tumor dimensions every alternate day using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Endpoint Analysis: Excise tumors post-euthanasia. Perform immunohistochemistry (IHC) on tumor sections for CD31 and VEGFR2 to quantify anti-angiogenic target engagement.

Neuropharmacology: Receptor Ratios and Behavioral Translation

In the development of atypical antipsychotics, 3-benzisothiazolylpiperazine derivatives (analogues of ziprasidone) are engineered to balance dopamine and serotonin receptor antagonism[2].

In Vitro Profile: The 5-HT2A/D2 Ratio

The hallmark of an atypical antipsychotic is a high in vitro binding affinity ratio for 5-HT2A over D2 receptors. A ratio of ≥3.2 is strongly correlated with a reduced propensity to cause extrapyramidal symptoms (EPS)[2]. In vitro radioligand binding assays confirm that specific benzisothiazolylpiperazines achieve this optimal ratio, mimicking the profile of clozapine[2].

In Vivo Translation: Locomotor Inhibition without Catalepsy

The in vitro receptor profile successfully translates in vivo. In rat models, these derivatives effectively block d-amphetamine-induced hyperlocomotion (indicating antipsychotic efficacy) while showing a significantly lower tendency to induce catalepsy compared to typical antipsychotics like haloperidol[2].

Self-Validating Experimental Protocols
Protocol C: In Vivo Behavioral Locomotion Assay

Causality: d-Amphetamine induces hyperlocomotion by stimulating dopamine release in the mesolimbic pathway. Reversing this effect in vivo directly validates the functional antagonism of D2 receptors observed in vitro, serving as a highly predictive model for clinical efficacy.

  • Acclimation: Habituate adult male Wistar rats to open-field arenas equipped with infrared photobeam tracking for 30 minutes.

  • Pre-treatment: Administer the benzisothiazole derivative (or vehicle control) subcutaneously.

  • Challenge: 30 minutes post-treatment, administer d-amphetamine (1.5 mg/kg, s.c.).

  • Quantification: Record total distance traveled and stereotypic beam breaks over a 60-minute period. Efficacy is defined as a statistically significant reduction in hyperlocomotion compared to the vehicle + amphetamine group.

The Bioavailability Bottleneck: When In Vitro Success Fails In Vivo

Not all benzisothiazole derivatives successfully cross the translational gap. A prime example is the development of benzisothiazole-1,1-dioxide alkanoic acid derivatives as aldose reductase inhibitors for treating diabetic complications like cataracts[3].

In Vitro Profile: Potent Enzyme Inhibition

Acetic acid derivatives of the benzisothiazole-1,1-dioxide scaffold demonstrated highly potent in vitro inhibition of rat lens aldose reductase, significantly outperforming their propionic counterparts[3].

In Vivo Translation: The Pharmacokinetic Failure

Despite exceptional in vitro potency, the most active compound failed entirely in vivo. When administered to galactosemic rats, it exhibited zero activity in maintaining rat lens glutathione levels[3]. Causality: The failure was attributed to severe pharmacokinetic bottlenecks—specifically, poor ocular bioavailability and rapid systemic metabolism[3]. The molecule could not penetrate the physiological barriers required to reach the target enzyme in the lens.

Quantitative Data Synthesis

The following table summarizes the translational outcomes across the three therapeutic applications of benzisothiazole derivatives:

Therapeutic DomainCompound ClassPrimary In Vitro TargetIn Vitro EfficacyIn Vivo OutcomeTranslational Status
Oncology Piperazinyl-benzo[d]isothiazole (Compound-g)Apoptotic pathwaysHigh (10 µM induces apoptosis)Reduced tumor weight by 27-fold; Anti-angiogenesisSuccess (Dual mechanism)
Neuropharmacology 3-Benzisothiazolylpiperazines5-HT2A / D2 ReceptorsHigh (Favorable 5-HT2A/D2 ratio > 3.2)Inhibited hyperlocomotion; Low catalepsySuccess (Atypical profile)
Diabetic Complications Benzisothiazole-1,1-dioxide alkanoic acidsAldose ReductaseVery High (Potent enzyme inhibition)Failed to maintain lens glutathione levelsFailure (Poor ocular PK)

Mechanistic Pathway Visualization

The diagram below illustrates the logical flow of benzisothiazole derivative screening, highlighting the critical ADME (Absorption, Distribution, Metabolism, and Excretion) bottleneck that dictates whether in vitro target engagement translates to in vivo success.

G Scaffold Benzisothiazole Scaffold InVitro In Vitro Screening (Target Engagement) Scaffold->InVitro Receptor Receptor Affinity (e.g., 5-HT2A/D2) InVitro->Receptor Enzyme Enzyme Inhibition (e.g., Aldose Reductase) InVitro->Enzyme Cellular Cellular Assays (e.g., Apoptosis) InVitro->Cellular InVivo In Vivo Validation (Systemic Efficacy) Success Translational Success (Tumor Shrinkage, Efficacy) InVivo->Success Favorable PK/PD Failure Translational Failure (Poor Tissue Penetration) InVivo->Failure Poor Bioavailability ADME Systemic Bottleneck (ADME) Bioavailability, Metabolism, BBB Receptor->ADME Enzyme->ADME Cellular->ADME ADME->InVivo

Translational workflow of benzisothiazole derivatives from in vitro to in vivo.

Conclusion

The 1,2-benzisothiazole scaffold is a highly versatile pharmacophore, but its development lifecycle underscores a fundamental rule of pharmacology: in vitro potency is merely a prerequisite, not a guarantee, of in vivo efficacy. While derivatives targeting oncology and neuropharmacology demonstrate excellent translational success due to favorable systemic distribution and secondary in vivo mechanisms (like anti-angiogenesis), applications requiring specialized tissue penetration (such as ocular delivery) highlight the critical need for parallel ADME screening. Researchers must prioritize pharmacokinetic optimization alongside receptor/enzyme affinity to bridge the translational gap effectively.

References

  • A NOVEL DERIVATIVE OF BENZISOTHIAZOLE INHIBITS SOLID TUMOR GROWTH IN VIVO BY ANTI-ANGIOGENESIS AND APOPTOSIS - Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.1

  • 3-Benzisothiazolylpiperazine Derivatives as Potential Atypical Antipsychotic Agents - Journal of Medicinal Chemistry (ACS Publications). 2

  • Benzisothiazole-1,1-dioxide alkanoic acid derivatives as inhibitors of rat lens aldose reductase - PubMed (Farmaco). 3

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Safety Operating Guide

Comprehensive Safety & Disposal Protocol: 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is a complex synthetic intermediate that combines a bioactive benzisothiazole ether with a basic tertiary amine. Due to its dual-functional structure, this compound presents severe operational hazards, including acute skin and eye corrosivity, dermal sensitization, and profound aquatic toxicity[1][2]. This guide provides researchers and drug development professionals with field-proven, regulatory-compliant methodologies for the safe handling, segregation, and disposal of this chemical, ensuring both laboratory safety and environmental compliance.

Chemical Profile & Hazard Causality

To properly manage chemical waste and anticipate incompatible reactions, one must understand the structure-activity relationship (SAR) driving its hazards:

  • Benzisothiazole Moiety: Compounds containing the 1,2-benzisothiazole ring are potent biocides and fungicides[1][3]. Mechanistically, they disrupt cellular metabolism and induce oxidative stress in organisms. In a laboratory setting, this translates to severe aquatic toxicity (making it an EPA characteristic hazardous waste) and a high risk of allergic contact dermatitis via skin sensitization[1].

  • N,N-dimethylpropylamine Tail: The tertiary amine functional group is highly basic. In aqueous solutions or upon contact with physiological moisture, it readily accepts protons. This localized high pH causes rapid saponification of skin lipids, resulting in severe chemical burns and potential permanent ocular damage[2].

  • Environmental Persistence: The lipophilic nature of the ether linkage, combined with the biocidal benzisothiazole ring, means this compound resists natural biodegradation and bioaccumulates. Drain disposal is strictly prohibited under all circumstances[4].

Operational Handling & Segregation

Before initiating any disposal workflow, strict operational controls must be established to comply with OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) standards[5].

  • Engineering Controls: All handling, including waste consolidation and pH adjustment, must occur within a certified chemical fume hood to prevent the inhalation of toxic aerosols or corrosive dust[2].

  • PPE Requirements: Operators must wear double-layered heavy-duty nitrile gloves, chemical splash goggles, a face shield, and a chemically resistant lab coat.

  • Chemical Segregation: Never mix amine-containing waste with strong oxidizers, heavy metals, or concentrated acids without controlled neutralization, as this can trigger violent exothermic reactions and off-gassing[6].

Step-by-Step Disposal Workflows

The EPA's Resource Conservation and Recovery Act (RCRA) mandates the proper identification, labeling, and disposal of hazardous waste[7]. Implement the following self-validating protocols based on the physical state of the waste stream.

Protocol A: Solid and Neat Chemical Disposal

This protocol applies to unreacted solid chemicals, contaminated weigh boats, spatulas, and spill cleanup materials.

  • Collection: Gather all solid waste using non-sparking tools. Do not use compressed air or dry sweeping, which can aerosolize corrosive dust.

  • Containment: Place the items into a puncture-resistant, chemically compatible container (e.g., High-Density Polyethylene, HDPE)[7].

  • Labeling: Affix a hazardous waste label immediately. Mark the container explicitly as: "Hazardous Waste: Toxic/Corrosive Solid - Contains Benzisothiazole/Amine derivative"[6].

  • Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure the container is kept tightly closed at all times except when actively adding waste[6][7].

Protocol B: Aqueous Waste Neutralization & Disposal

Because the tertiary amine moiety renders aqueous solutions highly basic, pH adjustment is a critical self-validating step before consolidation. This prevents dangerous pressure buildup from acid-base reactions in bulk waste carboys[6].

  • Validation: Test the pH of the aqueous waste stream using universal indicator paper. Expect a pH > 9.

  • Neutralization: Working strictly inside a fume hood, slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring continuously until the pH is stabilized between 5.0 and 9.0[6]. Causality: This converts the volatile, corrosive freebase amine into a stable, water-soluble hydrochloride salt, mitigating vapor hazards in the SAA.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy using a funnel.

  • Prohibition: Under no circumstances should this neutralized mixture be disposed of down the drain. The benzisothiazole component remains highly toxic to aquatic organisms regardless of the solution's pH[4].

Protocol C: Organic Solvent Waste
  • Segregation: Determine the nature of the primary solvent. Segregate the waste into either Halogenated (e.g., dichloromethane, chloroform) or Non-Halogenated (e.g., methanol, DMSO) streams[3].

  • Consolidation: Transfer the waste to the appropriate liquid waste carboy in the SAA.

  • Secondary Containment: Ensure the carboy is stored within a secondary containment bund capable of holding 110% of the container's volume to capture potential leaks[4].

Spill Response Protocol

In the event of an accidental release, immediate action is required to protect personnel and prevent environmental contamination[5].

  • Evacuate & Ventilate: Clear the immediate area. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity[2].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[8]. Do not use combustible materials like sawdust, as the basic amine can react exothermically.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bucket.

  • Decontamination: Wash the spill surface with a mild acidic detergent solution to neutralize residual amine traces, collecting all rinsate as aqueous hazardous waste[2].

Data Presentation

Table 1: Physicochemical & Hazard Summary

Hazard CategoryTarget Organ / EffectGHS ClassificationCausative Structural Moiety
Corrosivity Skin burns, severe eye damageCategory 1B (H314, H318)N,N-dimethylpropylamine (Basic)
Sensitization Allergic contact dermatitisCategory 1 (H317)1,2-Benzisothiazole ring
Aquatic Toxicity Long-term ecological damageAcute/Chronic Cat 1 (H400)1,2-Benzisothiazole ring
Acute Toxicity Harmful if swallowed/absorbedCategory 3/4 (H302, H311)Entire molecule

Table 2: Waste Stream Segregation Guide

Waste StreamPrimary HazardCompatible SAA ContainerMax SAA Storage Time
Neat Solid / Debris Corrosive / ToxicHDPE wide-mouth jarUp to 1 year (or 3 days if full)
Aqueous Solution Aquatic ToxicityPolyethylene CarboyUp to 1 year (or 3 days if full)
Halogenated Organic Toxic / FlammableGlass or PTFE-lined CarboyUp to 1 year (or 3 days if full)

Mandatory Visualization

G Start Waste Generated: 2-(1,2-Benzisothiazol-3-yloxy) -N,N-dimethylpropylamine Decision Determine Waste State Start->Decision Solid Solid / Neat Chemical Decision->Solid Aqueous Aqueous Solution Decision->Aqueous Organic Organic Solvent Decision->Organic SolidAct Seal in HDPE container. Label 'Toxic/Corrosive'. Solid->SolidAct AqueousAct Adjust pH to 5-9. Do NOT drain dispose. Aqueous->AqueousAct OrganicAct Segregate into Halogenated or Non-Halogenated. Organic->OrganicAct SAA Store in Satellite Accumulation Area (SAA) SolidAct->SAA AqueousAct->SAA OrganicAct->SAA Disposal Final EPA-Certified Disposal SAA->Disposal

Figure 1: Decision matrix and operational workflow for benzisothiazole-amine waste streams.

References

  • Wikipedia. "Benzisothiazolinone - Health Hazards and Sensitization." Wikimedia Foundation. Available at: [Link]

  • Purdue University. "Hazardous Waste Disposal Guidelines." Radiological and Environmental Management. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at:[Link]

  • CDMS. "OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview." CDMS. Available at:[Link]

  • University of Wollongong (UOW). "Hazardous Waste Disposal Guidelines." UOW WHS. Available at:[Link]

Sources

Personal protective equipment for handling 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Handling 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

The Precautionary Principle in Practice

When specific hazard information is unavailable, we must assume the substance is hazardous. This means we operate under the assumption that 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine could be:

  • A skin and eye irritant or corrosive.

  • Toxic if inhaled, ingested, or absorbed through the skin.

  • A sensitizer, capable of causing an allergic reaction upon repeated exposure.

  • Possess other unknown toxicological properties.

This conservative approach ensures the highest level of protection for all laboratory personnel.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Before we even consider PPE, it's crucial to implement a broader safety strategy known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures to minimize risk.

cluster_0 Hierarchy of Controls for Uncharacterized Compounds Elimination Elimination (Is the compound essential?) Substitution Substitution (Can a less hazardous alternative be used?) Elimination->Substitution Engineering Controls Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Controls Administrative Controls Administrative Controls (e.g., SOPs, Training, Restricted Access) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (The last line of defense) Administrative Controls->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For a novel compound like 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine, elimination and substitution are often not feasible. Therefore, our focus will be on robust engineering controls, strict administrative procedures, and comprehensive PPE.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE recommendations are based on the precautionary principle and should be considered the minimum requirement for handling 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes, and potential aerosols. A face shield offers an additional layer of protection for the entire face.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).The inner glove provides protection in case the outer glove is breached. Given the unknown nature of the compound, select gloves with broad chemical resistance. Regularly check for signs of degradation and change gloves frequently.
Body Protection A laboratory coat that is fully buttoned, with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat.Provides a barrier against spills and splashes. The apron offers an additional layer of chemical resistance.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.In the absence of vapor pressure and inhalation toxicity data, it is prudent to use respiratory protection, especially when handling powders or creating solutions. The specific type of respirator should be determined by a formal risk assessment and in consultation with your institution's Environmental Health and Safety (EHS) department.
Foot Protection Closed-toe, non-perforated shoes that cover the entire foot.Protects against spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:

  • Consult with EHS: Before any work begins, consult with your institution's EHS department. They can provide invaluable guidance and may have access to additional safety resources.

  • Designated Area: All handling of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine should be conducted in a designated area, such as a certified chemical fume hood or a glove box.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate spill kit assembled and readily available.

  • Avoid Inhalation and Contact: Handle the compound in a manner that minimizes the generation of dust or aerosols. Use tools like a spatula or a powder-containment hood for weighing.

  • Decontamination: At the end of your work, thoroughly decontaminate all surfaces and equipment.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.

Disposal Plan:

In the absence of specific disposal guidelines, 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine and any contaminated materials (e.g., gloves, pipette tips, paper towels) must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and a warning of its unknown hazards.

  • Segregation: Do not mix this waste with other waste streams.

  • Consult EHS for Disposal: Your institution's EHS department will provide specific instructions for the final disposal of the hazardous waste.

By adhering to these stringent safety protocols, researchers can confidently and safely handle novel compounds like 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine, ensuring the well-being of themselves and their colleagues while pushing the boundaries of scientific discovery.

References

As no specific safety data sheet is available for 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine, this guide is based on established principles of laboratory safety for handling unknown substances. For further information on these principles, please consult the following authoritative sources:

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]

  • Identifying and Evaluating Hazards in Research Laboratories. The American Chemical Society. [Link]

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